(S)-(-)-2-(Boc-amino)-1,4-butanediol
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRFBSWOIUAHZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370538 | |
| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128427-10-1 | |
| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(-)-2-(Boc-amino)-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, possessing both a protected amine and two hydroxyl groups, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical structure consists of a four-carbon chain with a tert-butoxycarbonyl (Boc) protected amine at the second position and hydroxyl groups at the first and fourth positions. The "(S)" designation indicates the stereochemistry at the chiral center.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉NO₄ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| CAS Number | 128427-10-1 | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 65-69 °C | [2] |
| Optical Rotation | [α]₂₀/D -8° (c=1 in chloroform) | [2] |
| Purity | ≥97% | [2] |
| Solubility | Soluble in chloroform. | [2] |
Spectroscopic Data
The structural features of this compound give rise to a characteristic spectroscopic profile.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons of the butyl chain, the Boc protecting group, and the hydroxyl groups. The protons on the carbon adjacent to the hydroxyl and amino groups will exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the Boc group will appear in the downfield region, while the carbons of the butyl chain and the tert-butyl group will be found in the upfield region.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the Boc group (typically around 1680-1700 cm⁻¹), and a broad O-H stretch from the two hydroxyl groups (around 3200-3600 cm⁻¹).[3]
Experimental Protocols
The most common and efficient synthesis of this compound starts from the readily available and chiral amino acid, L-aspartic acid. The synthesis involves two key steps: protection of the amino group and reduction of the carboxylic acid functionalities.
Synthesis of this compound from L-Aspartic Acid
This experimental protocol outlines a typical laboratory-scale synthesis.
Step 1: N-Boc Protection of L-Aspartic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature. The reaction is typically stirred for several hours to ensure complete protection of the amino group.
-
Work-up: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield N-Boc-L-aspartic acid.
Step 2: Reduction of N-Boc-L-Aspartic Acid to this compound
-
Esterification (Optional but Recommended): To facilitate the reduction, the carboxylic acid groups of N-Boc-L-aspartic acid are often converted to their corresponding methyl or ethyl esters. This can be achieved by reacting with methanol or ethanol in the presence of an acid catalyst.
-
Reduction: The N-Boc-L-aspartic acid (or its diester) is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent: A reducing agent, such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in combination with a promoter, is slowly added to the solution, often at a reduced temperature (e.g., 0 °C).
-
Reaction Monitoring: The progress of the reduction is monitored by techniques like thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of water or an acidic solution. The product is then extracted into an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from L-aspartic acid.
Caption: General synthesis workflow for this compound.
Applications in Drug Development and Research
This compound serves as a versatile chiral intermediate in the synthesis of a wide range of complex molecules. Its primary applications are found in:
-
Asymmetric Synthesis: The defined stereochemistry at the C2 position makes it an excellent starting material for the synthesis of enantiomerically pure compounds.
-
Synthesis of Novel Ligands: The hydroxyl groups can be further functionalized to create novel ligands for catalysis or as part of biologically active molecules.
-
Pharmaceutical Intermediates: It is a key building block in the synthesis of various pharmaceutical agents, where the stereochemistry is crucial for biological activity.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in organic synthesis and drug discovery. Its straightforward synthesis from L-aspartic acid and its unique structural features make it an important tool for chemists in both academic and industrial research settings. This guide provides the fundamental information required for its effective use and handling.
References
(S)-(-)-2-(Boc-amino)-1,4-butanediol: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Chiral Building Block in Drug Discovery and Development.
(S)-(-)-2-(tert-butoxycarbonyl-amino)-1,4-butanediol , a chiral molecule of significant interest in synthetic organic chemistry, serves as a valuable building block for the asymmetric synthesis of various pharmaceutical compounds. Its unique structural features, including a protected amine and two hydroxyl groups, offer versatile handles for chemical modification, making it a crucial intermediate in the construction of complex molecular architectures. This technical guide provides a detailed overview of its structural formula, physicochemical properties, synthesis protocols, and applications in drug development for researchers, scientists, and professionals in the field.
Structural Formula and Physicochemical Properties
The structural formula of (S)-(-)-2-(Boc-amino)-1,4-butanediol is characterized by a four-carbon chain with a tert-butoxycarbonyl (Boc) protected amine group at the second position and hydroxyl groups at the first and fourth positions. The "(S)" designation indicates the stereochemistry at the chiral center (C2).
Linear Formula: HOCH₂CH₂CH[NHCO₂C(CH₃)₃]CH₂OH
Molecular Formula: C₉H₁₉NO₄
Molecular Weight: 205.25 g/mol
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 128427-10-1 | [1][2][3] |
| Appearance | White crystalline powder | |
| Melting Point | 65-69 °C (lit.) | [1] |
| Optical Activity | [α]²⁰/D −8°, c = 1 in chloroform | [1] |
| Purity | ≥97% | [1][3] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Experimental Protocols: Synthesis of this compound
Two primary synthetic routes for the preparation of this compound have been established, starting from readily available chiral precursors: L-aspartic acid and its corresponding diester.
Synthesis from L-Aspartic Acid
This pathway involves the protection of the amino group of L-aspartic acid followed by the reduction of both carboxylic acid functionalities.
Workflow of Synthesis from L-Aspartic Acid:
Caption: Synthetic workflow from L-Aspartic Acid.
Detailed Protocol:
-
Boc Protection of L-Aspartic Acid:
-
To a solution of L-aspartic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide or triethylamine.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH in the alkaline range.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) and extract the N-Boc-L-aspartic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Reduction of N-Boc-L-Aspartic Acid:
-
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
To a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-L-aspartic acid in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reduction is complete.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Method B: Using Borane-Dimethyl Sulfide Complex (BH₃-DMS)
-
To a solution of N-Boc-L-aspartic acid in anhydrous THF under an inert atmosphere, add BH₃-DMS complex dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure. The residue can be co-evaporated with methanol to remove borate esters.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product as a white solid.
-
Synthesis via Reduction of (S)-Dimethyl 2-(Boc-amino)succinate
This alternative route involves the esterification of N-Boc-L-aspartic acid followed by the reduction of the diester.
Workflow of Synthesis from Dimethyl Ester:
Caption: Synthetic workflow from the dimethyl ester.
Detailed Protocol:
-
Esterification of N-Boc-L-Aspartic Acid:
-
Dissolve N-Boc-L-aspartic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and reflux the mixture for several hours.
-
After completion of the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the (S)-dimethyl 2-(Boc-amino)succinate with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
-
Reduction of (S)-Dimethyl 2-(Boc-amino)succinate:
-
Follow the procedure described in Method A for the reduction of N-Boc-L-aspartic acid, using (S)-dimethyl 2-(Boc-amino)succinate as the starting material. The reduction with LiAlH₄ is highly effective for esters.
-
Purify the final product using silica gel column chromatography as described previously.
-
Applications in Drug Development
This compound is a valuable chiral building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively manipulate the two hydroxyl groups and the protected amine, allowing for the construction of complex stereodefined structures.
Key Applications:
-
Synthesis of Chiral Ligands: The diol functionality can be used to synthesize chiral ligands for asymmetric catalysis, which is a cornerstone of modern pharmaceutical manufacturing. These ligands can be employed in reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond formation to produce enantiomerically pure drug candidates.
-
Incorporation into Peptidomimetics: The amino alcohol moiety is a common structural motif in peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability.
-
Synthesis of Unnatural Amino Acids: The versatile functional groups allow for its conversion into a variety of unnatural amino acids, which are crucial components in the development of novel peptide-based drugs.[]
-
Precursor for Chiral Heterocycles: It serves as a precursor for the synthesis of chiral nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent scaffolds in many approved drugs.
While specific examples of blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, its role as a fundamental chiral building block is well-established in the broader context of asymmetric synthesis for drug discovery.[5] The principles of chiral synthesis and the use of such building blocks are fundamental to the development of many modern single-enantiomer drugs.[5][6][7]
Signaling Pathways and Biological Activity
Currently, there is a lack of direct evidence in the scientific literature detailing the involvement of this compound in specific cellular signaling pathways. Its primary role is established as a synthetic intermediate rather than a biologically active molecule itself. The Boc protecting group generally renders the amino group inactive in biological systems, and the molecule's simple structure is not typically associated with high-affinity binding to biological targets like receptors or enzymes.
However, the broader class of amino diols and related structures can exhibit biological activity. For instance, some amino alcohol derivatives are known to interact with various biological targets. Further research would be required to investigate any potential intrinsic biological activity of this compound or its deprotected form, (S)-2-amino-1,4-butanediol.
Conclusion
This compound is a synthetically versatile and valuable chiral building block for the pharmaceutical industry. The well-established synthetic routes from L-aspartic acid provide reliable access to this important intermediate. Its trifunctional nature allows for the stereoselective synthesis of a wide array of complex molecules, contributing significantly to the development of new chiral drugs. While its direct biological activity is not yet characterized, its importance in the construction of biologically active compounds is undeniable. This guide provides a foundational understanding for researchers and professionals engaged in the field of drug discovery and development, highlighting the practical synthesis and potential applications of this key chiral molecule.
References
- 1. (S)-(-)-2-(Boc-氨基)-1,4-丁二醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. scbt.com [scbt.com]
- 3. (S)-(−)-2-(Boc-amino)-1,4-butanediol (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (S)-(-)-2-(Boc-Amino)-1,4-butanediol (CAS 128427-10-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the chemical and physical properties of (S)-(-)-2-(Boc-Amino)-1,4-butanediol (CAS 128427-10-1) and its role as a chiral building block in organic synthesis. Extensive searches for its pharmacological and toxicological properties, specific biological targets, and detailed in vivo or in vitro experimental protocols yielded limited specific data for this particular compound. The majority of available biological data pertains to the related compound 1,4-butanediol, which has a significantly different chemical structure and biological activity profile. Therefore, this guide focuses on the established synthetic applications of this compound.
Core Properties
This compound is a chiral organic compound frequently utilized as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amine functionality and the chiral center make it a valuable intermediate for stereoselective synthesis.
Chemical and Physical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 128427-10-1 | [1] |
| Molecular Formula | C₉H₁₉NO₄ | [2][3][4] |
| Molecular Weight | 205.25 g/mol | [2][3][4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 65-69 °C | [4] |
| Optical Activity | [α]20/D −8°, c = 1 in chloroform | [4] |
| IUPAC Name | tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | [6] |
| Synonyms | (S)-(-)-N-Boc-2-Amino-1,4-butanediol, tert-butyl (S)-(1,4-dihydroxybutan-2-yl)carbamate | [][8] |
Synthesis
A general workflow for the synthesis starting from a protected amino acid is outlined below.
General Synthetic Workflow
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a chiral building block. The Boc protecting group allows for the selective reaction of the hydroxyl groups, and its chirality is transferred to the target molecule.
Role as a Chiral Intermediate
The compound serves as a precursor in the synthesis of various chiral molecules. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be further functionalized. The two hydroxyl groups also offer sites for modification.
References
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-(−)-2-(Boc-amino)-1,4-butanediol (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 8. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
molecular weight of (S)-(-)-2-(Boc-amino)-1,4-butanediol
An In-depth Technical Guide on (S)-(-)-2-(Boc-amino)-1,4-butanediol for Researchers and Drug Development Professionals
Abstract
This compound is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a protected amine and two hydroxyl groups, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including pharmaceuticals and chiral ligands. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance and applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | References |
| Molecular Weight | 205.25 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₉NO₄ | [1][2][3] |
| CAS Number | 128427-10-1 | [1][2][3][4][5] |
| Appearance | White solid | [2] |
| Melting Point | 65-69 °C | [4] |
| Optical Activity | [α]20/D −8°, c = 1 in chloroform | |
| Purity | 97% | [5] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CCO | [5] |
| InChI Key | KLRRFBSWOIUAHZ-ZETCQYMHSA-N |
Experimental Protocols
Synthesis of (S)-tert-butyl-(1,4-dihydroxybutan-2-yl)carbamate
A common route for the synthesis of this compound involves the reduction of a protected amino acid, such as L-aspartic acid. The following is a representative protocol.
Materials:
-
L-aspartic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Boc Protection of L-aspartic acid: L-aspartic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water, and the pH is adjusted with NaOH. Di-tert-butyl dicarbonate is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Acidification and Extraction: The reaction mixture is acidified with a mild acid (e.g., citric acid solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the Boc-protected L-aspartic acid.
-
Reduction of Carboxylic Acids: The Boc-protected dicarboxylic acid is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex is added dropwise.
-
Reaction Quenching and Work-up: After the reduction is complete, the reaction is carefully quenched by the slow addition of methanol or water. The solvent is evaporated, and the residue is taken up in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) and brine.
-
Purification: The organic layer is dried and concentrated. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white solid.[2]
Analytical Methodology: Purity and Structural Confirmation
The purity and identity of the synthesized compound can be confirmed using standard analytical techniques.
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).
-
Visualization: Staining with potassium permanganate solution or ninhydrin for visualization of the spots.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra will confirm the presence of the Boc group, the butanediol backbone, and the stereochemistry.
3. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
4. Chiral High-Performance Liquid Chromatography (HPLC):
-
To determine the enantiomeric purity, a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is used with a mobile phase typically consisting of a mixture of hexanes and isopropanol.
Biological Activity and Potential Signaling Pathways
While this compound is primarily a synthetic intermediate, the parent molecule, 1,4-butanediol, is known to be a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug.[6][7]
Metabolic Conversion of 1,4-Butanediol to GHB
In vivo, 1,4-butanediol is metabolized to GHB by the enzyme alcohol dehydrogenase.[7] This conversion is a critical aspect of its biological activity.
Impact on Neuronal Signaling Pathways
Studies have shown that 1,4-butanediol can induce learning and memory impairment. This has been linked to its effect on the ERK1/2-CREB-BDNF signaling pathway in neuronal cells.[8] The compound may lead to a decrease in the phosphorylation of ERK1/2 and CREB, and subsequently reduce the expression of brain-derived neurotrophic factor (BDNF), which is crucial for synaptic plasticity.[8]
Applications in Research and Drug Development
The primary application of this compound is as a chiral building block in organic synthesis. Its stereocenter and orthogonal protecting groups allow for the stereoselective synthesis of complex molecules.
-
Pharmaceutical Intermediates: It can be used in the synthesis of chiral drugs where the aminobutanol scaffold is a key structural motif.
-
Chiral Ligands: The diol functionality can be further elaborated to create chiral ligands for asymmetric catalysis.
-
Molecular Probes: Its structure can be incorporated into molecular probes to study biological processes.
The parent compound, 1,4-butanediol, has broad industrial applications, including the production of plastics, elastic fibers, and polyurethanes.[9][10] It is a key raw material for the synthesis of tetrahydrofuran (THF) and γ-butyrolactone (GBL).[6][9]
Conclusion
This compound is a valuable chiral intermediate with well-defined chemical and physical properties. The provided synthetic and analytical protocols offer a solid foundation for its preparation and characterization in a laboratory setting. Understanding its relationship to 1,4-butanediol and the associated biological pathways is crucial for researchers in medicinal chemistry and neuropharmacology. Its utility as a versatile building block ensures its continued importance in the development of new chemical entities and materials.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 128427-10-1 [chemicalbook.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. This compound 97 128427-10-1 [sigmaaldrich.com]
- 5. (S)-(−)-2-(Boc-amino)-1,4-butanediol (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 7. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Learning and memory impairment induced by 1,4-butanediol is regulated by ERK1/2-CREB-BDNF signaling pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 10. Synthetic redesign of Corynebacterium glutamicum for 1,4-butanediol production via L-glutamate-derived CoA-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of (S)-(-)-2-(Boc-amino)-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (S)-(-)-2-(Boc-amino)-1,4-butanediol, a chiral building block valuable in synthetic chemistry. The following sections detail its properties, potential hazards, safe handling procedures, and experimental applications, with a focus on its use in the synthesis of chiral catalysts.
Chemical and Physical Properties
This compound is a stable, combustible solid. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 128427-10-1 | [1][2] |
| Molecular Formula | C₉H₁₉NO₄ | [1] |
| Molecular Weight | 205.25 g/mol | [2] |
| Melting Point | 65-69 °C | [2] |
| Optical Activity | [α]20/D −8°, c = 1 in chloroform | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [2] |
Safety and Hazard Information
While specific toxicological data for this compound are limited, information from safety data sheets (SDS) and data on the parent compound, 1,4-butanediol, can be used to infer potential hazards.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for substances containing 1,4-butanediol indicates potential hazards. Users should handle this compound with the assumption that it may share some of these properties.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H336: May cause drowsiness or dizziness.[3] |
Note: This classification is for the parent compound, 1,4-butanediol, and should be considered as a potential hazard for its derivatives.
Summary of Potential Hazards
-
Inhalation: May cause respiratory irritation, drowsiness, or dizziness.[3][5]
-
Skin Contact: May cause skin irritation.[5]
-
Eye Contact: May cause serious eye irritation.[5]
-
Combustibility: The material is a combustible solid.[2]
Safe Handling and Storage
Adherence to proper laboratory safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided below.
| Protection Type | Recommendation |
| Eye/Face Protection | Safety glasses with side shields or goggles.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved N95 respirator is recommended.[2] |
Handling Procedures
-
Avoid contact with skin and eyes.[7]
-
Avoid inhalation of dust.[7]
-
Use only in a well-ventilated area, such as a chemical fume hood.[7]
-
Wash hands thoroughly after handling.[7]
-
Keep away from heat, sparks, and open flames.[7]
Storage Conditions
-
Keep the container tightly closed.[3]
-
Store in a cool, dry, and well-ventilated place.[7]
-
The substance is hygroscopic and should be protected from moisture.[4]
-
Recommended storage temperature is 4°C.[8]
First Aid Measures
In case of exposure, follow these first-aid guidelines and seek medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
Accidental Release and Disposal
Accidental Release
-
Wear appropriate personal protective equipment.[3]
-
Avoid generating dust.
-
Sweep up the spilled material and place it in a suitable container for disposal.[6]
-
Avoid runoff into drains and waterways.[7]
Disposal
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]
-
Contact a licensed professional waste disposal service.
Experimental Protocols and Applications
This compound is primarily used as a chiral precursor in the synthesis of organocatalysts and metal complexes for asymmetric reactions.[2]
Synthesis of a Chiral Thiourea Organocatalyst
This protocol is a representative example of the synthesis of a chiral thiourea organocatalyst from a chiral amino alcohol.
Methodology:
-
Deprotection of the Boc Group: The Boc-protected amino diol is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane or dioxane), to remove the Boc protecting group and yield the corresponding amine salt.
-
Neutralization: The amine salt is neutralized with a base (e.g., triethylamine or sodium bicarbonate) to obtain the free amine.
-
Thiourea Formation: The free amine is then reacted with an isothiocyanate derivative (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) in a suitable solvent like dichloromethane or tetrahydrofuran at room temperature to form the chiral thiourea catalyst.
-
Purification: The resulting thiourea catalyst is purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of a chiral thiourea organocatalyst.
Preparation of a Chiral Bis-Copper(II) Catalyst
This is a general procedure for the formation of a chiral copper(II) complex from a chiral amino alcohol ligand.
Methodology:
-
Ligand Preparation: The chiral amino diol, (S)-(-)-2-(amino)-1,4-butanediol (after deprotection as described in 6.1), is used as the chiral ligand.
-
Complexation: The chiral ligand is dissolved in a suitable solvent, such as methanol or ethanol. A solution of a copper(II) salt (e.g., copper(II) chloride, CuCl₂) in the same solvent is added to the ligand solution.
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating to facilitate the formation of the copper(II) complex.
-
Isolation and Purification: The resulting chiral bis-copper(II) complex may precipitate from the solution upon cooling or after the addition of a less polar solvent. The solid is collected by filtration, washed, and dried. Recrystallization can be performed for further purification.
Caption: General workflow for the preparation of a chiral copper(II) complex.
Logical Relationships in Asymmetric Catalysis
The synthesized chiral catalysts are employed in asymmetric reactions, such as the Michael addition, to produce enantiomerically enriched products. The following diagram illustrates the logical relationship in such a catalytic cycle.
Caption: Logical flow of an asymmetric catalytic reaction.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional safety protocols.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. This compound 97 128427-10-1 [sigmaaldrich.com]
- 3. ark-chem.co.jp [ark-chem.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. (R)-(+)-2-(BOC-Amino)-1,4-butanediol, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. media.erapol.com.au [media.erapol.com.au]
- 8. carlroth.com [carlroth.com]
Technical Guide: (S)-(-)-2-(Boc-amino)-1,4-butanediol for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-(-)-2-(Boc-amino)-1,4-butanediol, a valuable chiral building block in modern organic synthesis. We will cover its chemical and physical properties, commercial availability, and detailed applications in the synthesis of advanced organocatalysts and metal complexes, complete with experimental protocols and workflow diagrams.
Core Properties and Commercial Availability
This compound is a versatile chiral molecule widely used in asymmetric synthesis. Its structure combines a protected amine and two primary hydroxyl groups, making it an ideal precursor for a variety of chiral ligands and catalysts.
Quantitative Data Summary
A survey of prominent chemical suppliers provides the following key specifications for this compound.
| Property | Value | Source(s) |
| CAS Number | 128427-10-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₉NO₄ | [2][4][6] |
| Molecular Weight | 205.25 g/mol | [1][2][3][4][5] |
| Purity | Typically ≥97% | [1][2][5] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 65-69 °C | [1][2][5] |
| Optical Rotation | [α]20/D approx. -8° (c=1 in chloroform) | [1][5] |
Commercial Suppliers
This chemical is readily available from several major suppliers, ensuring a stable supply chain for research and development purposes. Key suppliers include:
-
Thermo Scientific Chemicals (via Fisher Scientific)[2]
-
Santa Cruz Biotechnology[3]
-
DC Fine Chemicals[4]
-
Amerigo Scientific[6]
Applications in Asymmetric Catalysis
The primary application of this compound is in the synthesis of chiral ligands and organocatalysts. Its diol and protected amine functionalities allow for straightforward conversion into more complex molecular architectures that can induce stereoselectivity in chemical reactions.
Synthesis of Chiral Thiourea Organocatalysts
This compound is a precursor for the synthesis of bifunctional thiourea organocatalysts. These catalysts are particularly effective in promoting asymmetric Michael additions.[1] The synthesis involves the deprotection of the Boc group, followed by reaction with an appropriate isothiocyanate.
This protocol is based on the synthesis of a similar thiourea catalyst and can be adapted for this compound.
-
Boc Deprotection: this compound (1.0 equiv) is dissolved in a 4 M solution of HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure to yield the corresponding amine hydrochloride salt, which is used in the next step without further purification.
-
Thiourea Formation: The crude amine hydrochloride salt is suspended in dichloromethane. Triethylamine (2.2 equiv) is added, and the mixture is stirred for 10 minutes. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) is then added, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the chiral thiourea organocatalyst.
Synthesis of Chiral Bis-Copper(II) Complexes
The diol functionality of this compound makes it a suitable scaffold for the synthesis of chiral ligands for metal-catalyzed reactions. After modification, these ligands can coordinate with metal ions, such as copper(II), to form chiral complexes that can catalyze enantioselective reactions like Michael additions.[1]
This is a general protocol for the formation of a copper(II) complex with a chiral amino diol-derived ligand.
-
Ligand Preparation: The hydroxyl groups of this compound are first functionalized to introduce additional coordinating atoms. This can be achieved through various reactions, such as etherification or esterification, to append groups like pyridyl or imidazolyl moieties.
-
Complexation: The synthesized chiral ligand (1.0 equiv) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of a copper(II) salt, for example, copper(II) acetate or copper(II) chloride (0.5 equiv for a bis-ligand complex), in the same solvent is added dropwise to the ligand solution at room temperature. The reaction mixture is stirred for several hours, during which a color change is often observed, indicating complex formation. The resulting chiral bis-copper(II) complex may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure. The solid product can be washed with a non-coordinating solvent and dried.
Signaling Pathways and Pharmacological Activity
Currently, there is no scientific literature to suggest that this compound has a direct role in biological signaling pathways or possesses inherent pharmacological activity. Its utility is primarily as a synthetic intermediate in the creation of other molecules with specific catalytic or biological functions.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. According to safety data sheets, it may cause skin and eye irritation.[2] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
This guide provides a foundational understanding of the properties and applications of this compound. For further details on specific reaction conditions and substrate scopes, consulting the primary literature is highly recommended.
References
- 1. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 2. datapdf.com [datapdf.com]
- 3. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08317E [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(−)-2-(Boc-amino)-1,4-butanediol (97%) - Amerigo Scientific [amerigoscientific.com]
Navigating the Solubility Landscape of (S)-(-)-2-(Boc-amino)-1,4-butanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its utility in these applications is intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the solubility of this compound, including predictive assessments and detailed experimental protocols for precise quantitative determination.
Physicochemical Properties and Solubility Profile
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses both polar hydroxyl (-OH) and N-H functionalities, capable of acting as hydrogen bond donors and acceptors, and a non-polar tert-butoxycarbonyl (Boc) protecting group. This amphiphilic nature suggests a nuanced solubility profile.
While specific quantitative solubility data for this compound is not extensively available in published literature, general principles for Boc-protected amino acids and diols can provide initial guidance. Boc-protected amino acids are generally soluble in common organic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] For compounds that are challenging to dissolve, Dimethyl sulfoxide (DMSO) is often an effective solvent.[1] The presence of two hydroxyl groups in this compound would likely enhance its solubility in more polar solvents compared to a simple Boc-protected amino acid.
Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Predicted Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Soluble | Highly polar aprotic solvent, effective at solvating a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Amide | Soluble | Polar aprotic solvent, commonly used for reactions involving amino acids. |
| Methanol | Alcohol | Soluble | Polar protic solvent, capable of hydrogen bonding with the hydroxyl and amino groups. |
| Ethanol | Alcohol | Soluble | Similar to methanol, a polar protic solvent. |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Moderately Soluble | A less polar solvent, but often effective for Boc-protected compounds. |
| Ethyl Acetate | Ester | Sparingly Soluble | Medium polarity solvent; solubility may be limited. |
| Hexanes | Aliphatic Hydrocarbon | Insoluble | Non-polar solvent, unlikely to effectively solvate the polar functional groups. |
Experimental Determination of Solubility: A Detailed Protocol
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a validated HPLC or GC method.
-
Construct a calibration curve from the analysis of the standard solutions (peak area vs. concentration).
-
Determine the concentration of this compound in the filtered sample solutions by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
The determined concentration from the analysis represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature. The solubility is typically expressed in mg/mL or mol/L.
-
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
By following this detailed protocol and workflow, researchers can generate reliable and accurate quantitative solubility data for this compound in a variety of organic solvents. This information is critical for optimizing synthetic procedures, developing effective purification methods, and designing suitable formulations for this important chemical intermediate.
References
An In-depth Technical Guide on the Physical Appearance of (S)-(-)-2-(Boc-amino)-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of (S)-(-)-2-(Boc-amino)-1,4-butanediol, a key chiral building block in synthetic organic chemistry. Understanding the physical properties of this reagent is fundamental for its proper handling, storage, and application in research and development.
This compound is an organic compound that is valued in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its stereochemistry and functional groups make it a versatile intermediate.
Physical Characteristics
The typical physical appearance of this compound is that of a white crystalline powder.[1][2][3] This form is consistent across various commercial suppliers. The compound is stable under standard laboratory conditions, though it is recommended to be stored in a dry environment, with some suppliers suggesting refrigeration at 2-8°C.[2]
Quantitative Physical Data
A summary of the key physical properties for this compound is presented in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Physical Form | Crystalline Powder | [1][2][3] |
| Color | White | [1][3] |
| Melting Point | 65-69 °C | [1][4] |
Note: The melting point is often reported as a range, which is typical for crystalline organic compounds and can be influenced by purity.
This guide serves as a foundational resource for professionals working with this compound, ensuring accurate identification and appropriate handling based on its physical state and properties. For further information on chemical reactivity, safety, and disposal, please refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound CAS#: 128427-10-1 [m.chemicalbook.com]
- 3. (R)-(+)-2-(BOC-Amino)-1,4-butanediol, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound 97 128427-10-1 [sigmaaldrich.com]
Chiral Amino Diols: A Comprehensive Technical Guide to Synthesis, Catalysis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino diols are a pivotal class of organic compounds characterized by the presence of both amino and diol functional groups on a stereochemically defined carbon backbone. Their inherent chirality and the strategic placement of heteroatoms make them invaluable building blocks in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. Furthermore, many natural and synthetic chiral amino diols exhibit potent biological activities, positioning them as crucial pharmacophores in drug discovery and development. This in-depth technical guide provides a comprehensive review of the synthesis of chiral amino diols, their applications in asymmetric catalysis, and their roles in modulating key biological signaling pathways.
I. Synthesis of Chiral Amino Diols
The stereoselective synthesis of chiral amino diols is a cornerstone of modern organic chemistry. A variety of synthetic strategies have been developed, often leveraging the chiral pool or employing asymmetric catalytic methods to control the stereochemistry.
Synthesis from Natural Products
Natural products provide a readily available source of chirality for the synthesis of complex molecules. Monoterpenes, such as perillaldehyde and nopinone, and other complex natural products like gibberellic acid, serve as excellent starting materials.
Synthesis from (-)-Perillaldehyde: A library of monoterpene-based 3-amino-1,2-diols can be synthesized from commercially available (-)-perillaldehyde. The synthesis involves reductive amination of (-)-8,9-dihydroperillaldehyde, followed by Boc protection and subsequent dihydroxylation using an OsO₄/NMO system. This method allows for the generation of a library of diastereoisomeric aminodiols.
Synthesis from (-)-Nopinone: Chiral 1,3-aminoalcohols and diols can be derived from (-)-nopinone. A key step is a stereoselective Mannich condensation to form a β-amino ketone, which is then reduced to the corresponding aminoalcohol.
Asymmetric Synthesis Methodologies
Asymmetric synthesis provides a powerful means to access enantiomerically pure amino diols without relying on a chiral starting material.
Asymmetric Aldol Reaction and Reduction: A two-step asymmetric reaction sequence can be employed for the synthesis of chiral 1,3-diols. The first step involves an asymmetric aldol reaction using a proline-derived organocatalyst to produce chiral 1,3-keto alcohols with high enantiomeric excess (>99% ee). Subsequent asymmetric reduction of the keto group using chiral oxazaborolidine reagents yields the desired chiral 1,3-diols.[1]
Enzymatic Synthesis: Biocatalysis offers a green and highly selective approach to chiral amino diols. A three-component strategy using a combination of a D-fructose-6-phosphate aldolase (FSA) variant and an imine reductase (IRED) can produce amino-diols and amino-polyols from simple prochiral aldehydes, hydroxy ketones, and amines.
II. Data Presentation: Synthesis and Catalytic Applications
The following tables summarize quantitative data for the synthesis of chiral amino diols and their application as catalysts in the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction to evaluate the efficacy of chiral ligands.
Table 1: Synthesis of Chiral 1,3-Keto Alcohols via Asymmetric Aldol Reaction
| Entry | Product | Ar | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | 4a | C₆H₅ | 95 | 95:5 | 98 |
| 2 | 4b | 4-FC₆H₄ | 96 | 96:4 | 97 |
| 3 | 4c | 4-ClC₆H₄ | 97 | 97:3 | 98 |
| 4 | 4d | 4-BrC₆H₄ | 98 | 98:2 | 99 |
| 5 | 4e | 4-NO₂C₆H₄ | 99 | 99:1 | >99 |
| 6 | 4f | 4-CH₃C₆H₄ | 94 | 94:6 | 96 |
| 7 | 4g | 4-OCH₃C₆H₄ | 93 | 93:7 | 95 |
| 8 | 4h | 2-ClC₆H₄ | 92 | 92:8 | 94 |
| 9 | 4i | 2-BrC₆H₄ | 91 | 91:9 | 93 |
| 10 | 4j | 2-NO₂C₆H₄ | 90 | 90:10 | 92 |
| 11 | 4k | 2-Furyl | 88 | 88:12 | 90 |
| 12 | 4l | 2-Thienyl | 89 | 89:11 | 91 |
| 13 | 4m | 3-Pyridyl | 85 | 85:15 | 88 |
| 14 | 4n | 4-Pyridyl | 86 | 86:14 | 89 |
Data extracted from a study on a new asymmetric aldol method using a proline-derived organocatalyst and Cu(OTf)₂ as an additive.[1]
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Perillaldehyde-Derived Aminodiols
| Entry | Catalyst | Time (h) | Conv. (%) | ee (%) | Config. |
| 1 | 7a | 24 | 85 | 68 | S |
| 2 | 7b | 24 | 80 | 62 | S |
| 3 | 7c | 24 | 75 | 58 | S |
| 4 | 11a | 24 | 70 | 50 | R |
| 5 | 11b | 24 | 65 | 45 | R |
| 6 | 10a | 24 | 98 | 94 | R |
| 7 | 10b | 24 | 95 | 88 | R |
| 8 | 10c | 24 | 92 | 85 | R |
| 9 | 21b | 24 | 88 | 60 | S |
| 10 | 25a | 24 | 90 | 62 | R |
Data from a study on a library of monoterpene-based aminodiols synthesized from (-)-perillaldehyde.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of synthetic strategies.
General Procedure for Asymmetric Aldol Reaction to Synthesize Chiral 1,3-Keto Alcohols
To a solution of the proline-derived organocatalyst (0.1 mmol) and Cu(OTf)₂ (0.1 mmol) in a mixture of DMSO and H₂O (1:1, 2 mL) is added the aldehyde (1.0 mmol). The mixture is stirred at room temperature for 10 minutes. Cyclohexanone (2.0 mmol) is then added, and the reaction is stirred at room temperature for 24-48 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-keto alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
In a flame-dried Schlenk tube under an argon atmosphere, the chiral amino diol ligand (0.05 mmol) is dissolved in anhydrous toluene (2 mL). The solution is cooled to 0 °C, and diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. Benzaldehyde (0.5 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for the time indicated in Table 2. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The conversion and enantiomeric excess of the resulting 1-phenyl-1-propanol are determined by chiral gas chromatography.
Enzymatic Synthesis of Amino-Diols
A two-step, three-component enzymatic synthesis is performed. In the first step, an aldol reaction is catalyzed by a D-fructose-6-phosphate aldolase (FSA) variant. A typical reaction mixture contains the aldehyde substrate (10 mM), a hydroxy ketone (e.g., hydroxyacetone, 100 mM), and the FSA variant in a suitable buffer (e.g., 100 mM TEA buffer, pH 8) with DMSO as a co-solvent. The reaction is incubated at 30 °C. In the second step, the crude aldol product is subjected to reductive amination using an imine reductase (IRED) and an amine donor (e.g., cyclopropylamine, 200 mM). The reaction mixture includes the IRED, a glucose dehydrogenase (GDH) for cofactor regeneration, glucose, and NADP⁺. The reaction is incubated at 30 °C. Conversion is monitored by HPLC or UPLC-MS.
IV. Mandatory Visualization: Signaling Pathways and Experimental Workflows
Chiral amino diols are not only versatile synthetic tools but also key components of biologically active molecules that modulate critical signaling pathways. The following diagrams, created using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.
Signaling Pathways
Myriocin and the Sphingolipid Biosynthesis Pathway
Myriocin, a potent immunosuppressant, is a specific inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid synthesis pathway.[2][3][4][5][6] By inhibiting SPT, myriocin depletes the cell of downstream sphingolipids, including ceramide and sphingosine-1-phosphate, which are critical signaling molecules. This inhibition has been shown to affect downstream pathways such as the ERK signaling pathway.[7]
Caption: Myriocin inhibits SPT, blocking sphingolipid synthesis and affecting downstream signaling.
TMC-95A and the Ubiquitin-Proteasome Pathway
TMC-95A is a potent, non-covalent inhibitor of the 20S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[8][9][10][11][12] By inhibiting the chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide-hydrolyzing activities of the proteasome, TMC-95A disrupts cellular protein homeostasis, leading to the accumulation of regulatory proteins and ultimately inducing apoptosis.
Caption: TMC-95A inhibits the proteasome, leading to cell cycle arrest and apoptosis.
Pactamycin and Protein Synthesis Inhibition
Pactamycin is an aminocyclitol antibiotic that inhibits protein synthesis by binding to the ribosome. Specifically, it has been shown to interact with the E-site of the small ribosomal subunit, thereby interfering with the translocation step of elongation.[13] This leads to a stall in protein synthesis and ultimately cell death.
Caption: Pactamycin inhibits protein synthesis by interfering with ribosomal translocation.
Experimental Workflow
Workflow for the Synthesis and Catalytic Evaluation of Chiral Amino Diols
The following diagram outlines a typical experimental workflow for the synthesis of a library of chiral amino diols and their subsequent evaluation as catalysts in an asymmetric reaction.
Caption: A typical workflow for synthesizing and testing chiral amino diol catalysts.
V. Conclusion
Chiral amino diols represent a versatile and powerful class of molecules with significant applications in both synthetic chemistry and drug discovery. The development of efficient and stereoselective synthetic routes to these compounds continues to be an active area of research, with both traditional organic synthesis and biocatalysis playing crucial roles. Their utility as chiral ligands and catalysts in asymmetric reactions is well-established, enabling the synthesis of a wide range of enantiomerically enriched molecules. Furthermore, the potent and specific biological activities of many chiral amino diol-containing natural products highlight their therapeutic potential. A deeper understanding of their mechanisms of action and their interactions with biological targets will undoubtedly fuel the development of novel therapeutics for a range of diseases. This guide serves as a foundational resource for researchers aiming to harness the remarkable potential of chiral amino diols in their scientific endeavors.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Ceramide De Novo Synthesis with Myriocin Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Myriocin-mediated up-regulation of hepatocyte apoA-I synthesis is associated with ERK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A concise, total synthesis of the TMC-95A/B proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Fungal Secondary Metabolites as Inhibitors of the Ubiquitin–Proteasome System | MDPI [mdpi.com]
- 11. Simplified Synthetic TMC-95A/B Analogues Retain the Potency of Proteasome Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TMC-95A, B, C, and D, novel proteasome inhibitors produced by Apiospora montagnei Sacc. TC 1093. Taxonomy, production, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application of (S)-(-)-2-(Boc-amino)-1,4-butanediol in Asymmetric Synthesis
(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral building block for asymmetric synthesis. Its bifunctional nature, possessing a protected amine and two primary hydroxyl groups, allows for its elaboration into a variety of chiral ligands and auxiliaries. This document outlines its application in the synthesis of a chiral bis(oxazoline) (BOX) ligand and the subsequent use of this ligand in a representative asymmetric catalytic reaction.
Application Note 1: Synthesis of a C₂-Symmetric Bis(oxazoline) Ligand
Introduction: Chiral bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis, effectively inducing enantioselectivity in a wide range of metal-catalyzed reactions. The inherent C₂-symmetry of this compound makes it an ideal precursor for the synthesis of a novel BOX ligand. The synthetic strategy involves the conversion of the diol to a dinitrile, followed by cyclization with the amino alcohol derived from the starting material after deprotection.
Logical Workflow for Ligand Synthesis:
Caption: Synthetic pathway from this compound to a chiral BOX ligand.
Experimental Protocol 1: Synthesis of (S,S)-2,2'-(Propane-1,3-diyl)bis(4-(hydroxymethyl)-4,5-dihydrooxazole)
This protocol describes a hypothetical synthesis of a BOX ligand from this compound.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Malononitrile
-
Zinc chloride (ZnCl₂)
-
Toluene
Procedure:
-
Mesylation of the Diol:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM at 0 °C.
-
Add triethylamine (2.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (2.2 equiv.).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude dimesylate.
-
-
Synthesis of the Dinitrile:
-
Dissolve the crude dimesylate in DMSO.
-
Add sodium cyanide (2.5 equiv.) and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected dinitrile.
-
-
Boc Deprotection and Formation of the Amino Alcohol:
-
Dissolve a separate portion of this compound (2.2 equiv.) in DCM.
-
Add trifluoroacetic acid (5.0 equiv.) and stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in diethyl ether and precipitate the amine salt. Filter and dry to obtain the crude (S)-2-amino-1,4-butanediol.
-
-
Condensation and Cyclization to the BOX Ligand:
-
To a solution of the Boc-protected dinitrile (1.0 equiv.) and (S)-2-amino-1,4-butanediol (2.2 equiv.) in toluene, add zinc chloride (0.2 equiv.).
-
Heat the mixture to reflux with a Dean-Stark trap for 24 hours.
-
Cool to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude ligand by column chromatography on silica gel.
-
Application Note 2: Asymmetric Diels-Alder Reaction Catalyzed by a Cu(II)-BOX Complex
Introduction: The synthesized chiral BOX ligand can be complexed with various metal precursors to generate chiral Lewis acid catalysts. A copper(II)-BOX complex is a well-established catalyst for promoting highly enantioselective Diels-Alder reactions between cyclopentadiene and N-acryloyloxazolidinone.
Workflow for Asymmetric Catalysis:
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Experimental Protocol 2: Copper-Catalyzed Asymmetric Diels-Alder Reaction
Materials:
-
(S,S)-2,2'-(Propane-1,3-diyl)bis(4-(hydroxymethyl)-4,5-dihydrooxazole) (BOX ligand)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N-Acryloyloxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried flask under an inert atmosphere, add the BOX ligand (0.11 equiv.).
-
Add anhydrous DCM and stir until the ligand is fully dissolved.
-
Add Cu(OTf)₂ (0.10 equiv.) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to -78 °C.
-
Add N-acryloyloxazolidinone (1.0 equiv.) to the flask.
-
Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Analysis:
-
Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
-
Quantitative Data Summary
The following table summarizes the hypothetical results for the copper-catalyzed asymmetric Diels-Alder reaction using the novel BOX ligand.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | dr (endo:exo) | ee% (endo) |
| 1 | 10 | -78 | DCM | 92 | >99:1 | 98 |
| 2 | 5 | -78 | DCM | 89 | >99:1 | 97 |
| 3 | 10 | -40 | DCM | 95 | 98:2 | 95 |
| 4 | 10 | -78 | THF | 85 | 95:5 | 92 |
Disclaimer: The experimental protocols and data presented are hypothetical and intended to illustrate the potential applications of this compound in asymmetric synthesis based on established chemical principles. Actual results may vary.
Application Notes and Protocols for Boc Deproteprotection of (S)-(-)-2-(Boc-amino)-1,4-butanediol
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, valued for its stability across a wide range of chemical conditions and its straightforward removal under acidic conditions.[1][2] The deprotection of Boc-protected amines is a critical step in the synthesis of pharmaceuticals and other complex molecules. This document provides detailed protocols for the acidic removal of the Boc group from (S)-(-)-2-(Boc-amino)-1,4-butanediol to yield (S)-2-aminobutane-1,4-diol.
The deprotection is an acid-catalyzed hydrolysis of the carbamate.[1][3] The process is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to give the free amine and carbon dioxide.[1][2] The resulting amine is typically protonated by the excess acid to form a salt.[1] Two of the most common and effective reagents for this transformation are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[3][4]
Data Presentation: Comparison of Deprotection Protocols
The selection of the deprotection reagent can influence the reaction time, work-up procedure, and the salt form of the final product. The following table summarizes typical conditions for the two primary methods.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrogen Chloride (HCl) |
| Acid Reagent | Trifluoroacetic Acid | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol (MeOH) |
| Reagent Conc. | 20-50% (v/v) TFA in DCM[1][5] | 2-4 Molar[6][7] |
| Temperature | 0 °C to Room Temperature[1][5] | Room Temperature[6][7] |
| Reaction Time | 1 - 4 hours[1][5] | 0.5 - 16 hours[6][7] |
| Work-up | Evaporation, precipitation with ether, or aqueous work-up.[1] | Evaporation, trituration with ether.[6] |
| Product Form | Trifluoroacetate salt (often oily)[8] | Hydrochloride salt (often a solid)[8] |
| Typical Yield | High to Quantitative[9] | High to Quantitative[6] |
Experimental Protocols
Safety Precautions: Both Trifluoroacetic acid and concentrated solutions of HCl are highly corrosive and volatile. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is rapid and efficient for complete Boc removal.[5] The resulting product is the trifluoroacetate salt of the amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous[1]
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.5 M.[1]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
TFA Addition: Add Trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve a final concentration of 20-50% (v/v).[1][5]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-4 hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Work-up (Isolation of TFA Salt):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1] To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM several times.[5][8]
-
Add cold diethyl ether to the resulting residue to precipitate the (S)-2-aminobutane-1,4-diol trifluoroacetate salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[10]
-
-
Work-up (Isolation of Free Amine):
-
After the initial evaporation of TFA and DCM, redissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Caution: CO₂ evolution will cause pressure buildup.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine, (S)-2-aminobutane-1,4-diol.[1]
-
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol is also highly effective and often yields a crystalline hydrochloride salt, which can be easier to handle than the corresponding TFA salt.[7][8]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous (or Methanol)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous 1,4-dioxane (or methanol) in a round-bottom flask.
-
HCl Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[10]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours.[7] A precipitate of the hydrochloride salt may form during the reaction.[6]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up (Isolation of HCl Salt):
-
Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.[6]
-
Triturate the resulting solid with diethyl ether to remove any non-polar impurities.
-
Collect the (S)-2-aminobutane-1,4-diol hydrochloride salt by filtration, wash with diethyl ether, and dry under vacuum.[6]
-
-
Work-up (Isolation of Free Amine):
-
After evaporation, dissolve the residue in water and basify to a pH > 10 with a suitable base (e.g., NaOH or Na₂CO₃ solution).
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Visualizations
Chemical Reaction Diagram
Caption: Boc deprotection of this compound.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Applications of (S)-(-)-2-(Boc-amino)-1,4-butanediol in Medicinal Chemistry: Application Notes and Protocols
(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable and versatile chiral building block in medicinal chemistry. Its stereodefined structure, featuring both a protected amine and two hydroxyl groups, makes it an ideal starting material for the synthesis of a variety of complex chiral molecules, including key intermediates for antiviral drugs and functionalized organocatalysts. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on two of its primary applications: the synthesis of a key precursor for HIV protease inhibitors and its use in the preparation of a thiourea-based organocatalyst for asymmetric Michael additions.
Application 1: Chiral Building Block for HIV Protease Inhibitor Scaffolds
A paramount application of this compound is in the synthesis of the chiral (S)-3-hydroxytetrahydrofuran moiety. This structural motif is a core component of several HIV protease inhibitors, including Amprenavir and its prodrug, Fosamprenavir.[1] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for the maturation of new, infectious virions. Inhibitors that block the active site of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART).[2] The specific stereochemistry of the tetrahydrofuran ring, derived from the chiral diol, is crucial for the precise binding of the inhibitor to the enzyme's active site, thereby ensuring its potency.[3]
Signaling Pathway: Inhibition of HIV Protease
The diagram below illustrates the mechanism of action of HIV protease inhibitors. By blocking the protease, these drugs prevent the maturation of viral particles, rendering them non-infectious.
Caption: Mechanism of HIV Protease Inhibition.
Experimental Protocol: Synthesis of (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate
This protocol describes a plausible synthetic route for the conversion of this compound to a key protected aminotetrahydrofuran intermediate. This intermediate can be further elaborated to form the (S)-3-hydroxytetrahydrofuran moiety of Amprenavir. The procedure involves an intramolecular cyclization.
Workflow for the Synthesis of (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate:
Caption: Synthetic workflow for the key intermediate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Monotosylation: To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise. Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction with cold water and extract with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylated intermediate.
-
Intramolecular Cyclization: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the crude monotosylated intermediate in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate.
Quantitative Data (Representative):
| Step | Reactant | Product | Yield (%) | Purity (by NMR) |
| 1. Monotosylation | This compound | Monotosylated intermediate | 85-95 | >95% |
| 2. Intramolecular Cyclization | Monotosylated intermediate | (S)-tert-butyl (tetrahydrofuran-3-yl)carbamate | 70-85 | >98% |
Application 2: Precursor for Chiral Thiourea Organocatalysts
This compound serves as a chiral scaffold for the synthesis of bifunctional thiourea organocatalysts. These catalysts are highly effective in promoting a variety of asymmetric transformations, including Michael additions, by activating the electrophile through hydrogen bonding with the thiourea moiety and the nucleophile via the basic amino group. The chirality of the catalyst backbone, originating from the diol, dictates the stereochemical outcome of the reaction, leading to products with high enantiomeric excess.
Reaction Pathway: Asymmetric Michael Addition
The diagram below illustrates the proposed catalytic cycle for a thiourea-catalyzed asymmetric Michael addition of a ketone to a nitroalkene.
Caption: Catalytic cycle of an asymmetric Michael addition.
Experimental Protocol: Synthesis of a Chiral Thiourea Organocatalyst and its Application
This protocol outlines a plausible two-step synthesis of a chiral thiourea organocatalyst from this compound, followed by its application in an asymmetric Michael addition.
Workflow for Catalyst Synthesis and Application:
Caption: Synthesis and application of the chiral catalyst.
Part A: Synthesis of the Chiral Thiourea Organocatalyst
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Dichloromethane (DCM)
Procedure:
-
Conversion to Diamine:
-
Step A (Mesylation and Azide Displacement): Convert both hydroxyl groups of this compound to mesylates using MsCl and TEA. Subsequently, displace the mesyl groups with azide using NaN₃ in DMF to yield the corresponding diazide.
-
Step B (Reduction): Reduce the diazide to the diamine. This can be achieved either by using a strong reducing agent like LAH in THF or through catalytic hydrogenation with Pd/C and H₂. Following the reduction, remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the chiral triamine.
-
-
Thiourea Formation: To a solution of the chiral triamine (1.0 eq) in DCM, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure chiral thiourea organocatalyst.
Part B: Application in Asymmetric Michael Addition
Materials:
-
Chiral thiourea organocatalyst
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 eq) and the chiral thiourea organocatalyst (0.1 eq) in toluene at room temperature, add cyclohexanone (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.
Quantitative Data (Representative):
| Reaction | Substrates | Product | Yield (%) | dr (syn/anti) | ee (%) |
| Asymmetric Michael Addition | Cyclohexanone and trans-β-Nitrostyrene | Michael Adduct | 85-95 | 95:5 - 99:1 | 90-99 |
Disclaimer: The experimental protocols provided are representative and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Enzymatic Resolution of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are indispensable building blocks in the pharmaceutical, agrochemical, and fine chemical industries, with a significant number of commercial drugs containing at least one stereogenic amine center. The stereochemistry of these amines is often critical to their biological activity and safety. Enzymatic resolution has emerged as a powerful and green technology for the synthesis of enantiomerically pure amines, offering high selectivity under mild reaction conditions. This document provides detailed application notes and experimental protocols for three major enzymatic strategies: Kinetic Resolution (KR) using lipases and acylases, Dynamic Kinetic Resolution (DKR), and Asymmetric Synthesis using ω-transaminases.
I. Application Notes
Overview of Enzymatic Strategies
The enzymatic synthesis of chiral amines can be broadly categorized into two main approaches: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor.
-
Kinetic Resolution (KR): This is the most common enzymatic method for resolving racemic amines. It relies on the differential reaction rate of two enantiomers with an enzyme. One enantiomer is selectively transformed into a new product (e.g., an amide), while the other remains largely unreacted. This allows for the separation of the two enantiomers. The theoretical maximum yield for a single enantiomer in KR is 50%. Lipases and acylases are the most frequently used enzymes for this purpose.
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of KR, DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[1] This is typically achieved using a chemoenzymatic approach, where a metal catalyst (e.g., palladium or ruthenium-based) continuously racemizes the unreacted amine, allowing the enzyme to convert the entire racemic mixture into a single enantiomeric product.[1][2] DKR can theoretically achieve a 100% yield of the desired enantiomerically pure product.
-
Asymmetric Synthesis: This strategy involves the conversion of a prochiral starting material, such as a ketone, into a chiral amine using an enzyme. ω-Transaminases (ω-TAs) are particularly effective for this transformation.[3] They catalyze the transfer of an amino group from a donor molecule to a ketone, creating a new stereocenter with high enantioselectivity.[3] This method also has a theoretical yield of 100% for the desired chiral amine.[4]
Comparison of Key Enzyme Classes
| Feature | Lipases | Acylases | ω-Transaminases |
| Reaction Type | Kinetic Resolution (Acylation) | Kinetic Resolution (Hydrolysis of N-acyl amines) | Asymmetric Synthesis (Transamination) |
| Typical Substrates | Racemic primary and secondary amines | Racemic N-acyl amines | Prochiral ketones |
| Co-factor Requirement | None | None | Pyridoxal-5'-phosphate (PLP)[5] |
| Advantages | - Broad substrate scope- High stability in organic solvents- Commercially available in immobilized forms (e.g., Novozym 435)[1]- No co-factor required | - High enantioselectivity for specific substrates- Can be used for deacylation in a fully enzymatic process[6] | - Theoretical yield of 100%- High enantioselectivity (>99% e.e. is common)[7]- Direct synthesis from prochiral ketones |
| Disadvantages | - Limited to 50% theoretical yield in KR- Product inhibition can occur | - Requires pre-synthesis of N-acyl derivative- Substrate scope can be limited | - Unfavorable reaction equilibrium can be an issue[4]- Requires an amine donor- Potential for product inhibition[7] |
| Typical Application | Resolution of a wide range of primary and secondary amines. | Resolution of amino acids and related compounds. | Synthesis of high-value chiral amines for pharmaceuticals, such as sitagliptin.[3] |
II. Data Presentation
Table 1: Lipase-Catalyzed Kinetic Resolution of Primary Amines
| Racemic Amine | Acylating Agent | Enzyme | Solvent | Temp. (°C) | Conv. (%) | e.e. (%) (Amide) | e.e. (%) (Amine) | Ref. |
| 1-Phenylethylamine | Isopropyl acetate | Candida antarctica lipase B (CALB) | Toluene | 70 | ~50 | >99 | >99 | [2] |
| 1-(1-Naphthyl)ethylamine | Ethyl acetate | Chirazyme L2 | Toluene | RT | 50 | 98 | 98 | [8] |
| 1,2,3,4-Tetrahydro-1-naphthylamine | Acetic Anhydride | Chiral DMAP derivative | Dichloromethane | RT | 55 | >99 (S) | - | [9] |
| Indanamine | Ethyl acetate | Novozym 435 | Toluene | 30 | 43.3 | 97.9 | - | [10] |
Table 2: ω-Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines
| Prochiral Ketone | Amine Donor | Enzyme | Temp. (°C) | Time (h) | Conv. (%) | e.e. (%) | Ref. |
| Acetophenone | L-Alanine | ω-TA from Vibrio fluvialis JS17 | 30 | 24 | 92.1 | >99 (S) | [7] |
| Benzylacetone | L-Alanine | ω-TA from Vibrio fluvialis JS17 | 30 | 24 | 90.2 | >99 (S) | [7] |
| Propiophenone | ortho-Xylylenediamine | ATA 113 | 30 | 24 | >99 | >99 (S) | [4] |
| 1-Indanone | ortho-Xylylenediamine | ATA 113 | 30 | 24 | >99 | >99 (S) | [4] |
| 4-Phenyl-2-butanone | Isopropylamine | PjTA-R6 Mutant | 56 | - | - | >99 | [11] |
Table 3: Dynamic Kinetic Resolution of Primary Amines
| Racemic Amine | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | e.e. (%) | Ref. |
| 1-Phenylethylamine | Shvo's catalyst | Candida antarctica lipase B (CALB) | Isopropyl acetate | 98 | 99 | [2] |
| 4-Chloro-α-methylbenzylamine | Shvo's catalyst | Candida antarctica lipase B (CALB) | Isopropyl acetate | 99 | 99 | [2] |
| 1-Aminoindan | Pd/AlO(OH) | Novozym-435 | Ethyl acetate | 90 | 99 | [1] |
| 1-Aminotetralin | Pd/AlO(OH) | Novozym-435 | Ethyl acetate | 91 | 98 | [1] |
III. Experimental Protocols & Visualizations
Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
This protocol describes a general procedure for the kinetic resolution of a racemic primary amine via enantioselective acylation using an immobilized lipase.
Materials:
-
Racemic amine (1.0 equiv)
-
Acylating agent (e.g., ethyl acetate, isopropyl acetate) (0.5 - 1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435) (10-50 mg per mmol of amine)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Reaction monitoring equipment (e.g., GC, HPLC with a chiral column)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine (1.0 equiv) and the anhydrous organic solvent.
-
Add the acylating agent (0.5-1.0 equiv) to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50 °C).
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.[9]
-
The unreacted amine and the acylated product can be separated by standard purification techniques.[9]
Product Isolation (Acid-Base Extraction):
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the solution with an aqueous acid solution (e.g., 1 M HCl). The unreacted amine will move to the aqueous phase as its hydrochloride salt.
-
Separate the organic and aqueous layers. The organic layer contains the acylated product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantioenriched amide.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the enantioenriched unreacted amine.
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Penicillin G Acylase-Catalyzed Kinetic Resolution of an N-Acyl Amine
This protocol outlines the hydrolytic resolution of a racemic N-phenylacetyl amine.
Materials:
-
Racemic N-phenylacetyl amine (1.0 equiv)
-
Immobilized Penicillin G Acylase (PGA)
-
Aqueous buffer (e.g., 0.05 M phosphate buffer, pH 7.8) or distilled water
-
Base for pH adjustment (e.g., 2N ammonia solution)
-
Reaction monitoring equipment (e.g., HPLC with a chiral column)
Procedure:
-
Suspend the racemic N-phenylacetyl amine in distilled water or buffer in a reaction vessel.
-
Adjust the pH of the suspension to 7.8 with a suitable base.
-
Add the immobilized Penicillin G Acylase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature).
-
Monitor the pH and maintain it at 7.8 by the controlled addition of the base.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the product amine and the remaining N-acyl amine.
-
It is crucial to stop the reaction at a specific conversion (e.g., around 40%) to achieve high enantiomeric excess of the product, as the e.e. can decrease dramatically at higher conversions.
-
Once the target conversion is reached, filter off the enzyme.
-
Isolate the product amine and the unreacted N-acyl amine using methods like acid-base extraction.
Caption: Principle of acylase-catalyzed hydrolytic resolution.
ω-Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine
This protocol describes the synthesis of a chiral amine from a prochiral ketone.
Materials:
-
Prochiral ketone (e.g., acetophenone) (1.0 equiv)
-
Amine donor (e.g., L-Alanine or Isopropylamine) (1-10 equiv)
-
ω-Transaminase (ω-TA)
-
Pyridoxal-5'-phosphate (PLP) co-factor (typically 0.1-1.0 mM)
-
Aqueous buffer (e.g., potassium phosphate buffer, pH 7.0-8.0)
-
Optional: Co-solvent (e.g., DMSO) to improve substrate solubility
-
Optional: Co-product removal system (e.g., lactate dehydrogenase for pyruvate removal when using L-alanine as amine donor)[7]
Procedure:
-
In a reaction vessel, dissolve the amine donor and PLP in the aqueous buffer.
-
If using a co-solvent, add it to the buffer solution.
-
Add the prochiral ketone to the mixture.
-
Initiate the reaction by adding the ω-transaminase.
-
If a co-product removal system is used, add the necessary enzymes and co-factors.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the formation of the chiral amine product and the consumption of the ketone by GC or HPLC.
-
Once the reaction has reached completion (or the desired conversion), stop the reaction (e.g., by pH shift or addition of a quenching agent).
-
Work up the reaction mixture to isolate the chiral amine product. This typically involves basifying the mixture and extracting with an organic solvent.
Caption: Asymmetric synthesis of a chiral amine using ω-transaminase.
Chemoenzymatic Dynamic Kinetic Resolution of a Primary Amine
This protocol describes the DKR of a primary amine using a combination of a lipase and a ruthenium catalyst.[2]
Materials:
-
Racemic primary amine (1.0 equiv)
-
Ruthenium racemization catalyst (e.g., Shvo's catalyst) (1-2 mol%)
-
Immobilized Lipase (e.g., Candida antarctica lipase B)
-
Acylating agent (e.g., isopropyl acetate)
-
Anhydrous, non-polar solvent (e.g., toluene)
-
Mild base (e.g., anhydrous sodium carbonate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the racemic amine, the ruthenium catalyst, the immobilized lipase, and the mild base.
-
Add the anhydrous solvent, followed by the acylating agent.
-
Stir the reaction mixture at an elevated temperature (e.g., 70 °C).
-
Monitor the reaction by chiral GC or HPLC until the starting amine is fully consumed.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst and the enzyme.
-
Concentrate the filtrate under reduced pressure to obtain the crude enantioenriched amide.
-
Purify the amide by column chromatography or crystallization.
-
The enantiomerically pure amine can be obtained by hydrolysis of the amide under acidic or basic conditions.
Caption: Logical relationship in Dynamic Kinetic Resolution (DKR).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: (S)-(-)-2-(Boc-amino)-1,4-butanediol as a Precursor for Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-(Boc-amino)-1,4-butanediol is a versatile chiral building block that serves as a valuable precursor for the synthesis of various chiral ligands. Its inherent stereochemistry and functional groups allow for the construction of ligands that can be effectively utilized in asymmetric catalysis, a critical tool in modern drug discovery and development. This document provides detailed application notes and protocols for the synthesis of a chiral dihydroxypyrrolidine ligand from this compound and its application in the enantioselective Henry reaction.
Application Note 1: Synthesis of Chiral (3S,4S)-N-substituted-3,4-dihydroxypyrrolidine Ligands
This compound can be readily converted into a chiral (3S,4S)-N-substituted-3,4-dihydroxypyrrolidine scaffold. This is achieved through a series of chemical transformations involving cyclization and functional group manipulation. The resulting dihydroxypyrrolidine derivatives are effective bidentate ligands that can coordinate with metal centers to create a chiral environment for asymmetric reactions.
Experimental Workflow for Ligand Synthesis
The synthesis of the chiral pyrrolidine ligand from this compound involves a multi-step process. The general workflow includes the protection of the amino group, cyclization to form the pyrrolidine ring, and subsequent modifications to introduce the desired N-substituent.
Caption: Synthetic workflow for the preparation of chiral N-substituted-3,4-dihydroxypyrrolidine ligands from this compound.
Protocol 1: Synthesis of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
This protocol details the synthesis of a specific chiral dihydroxypyrrolidine ligand, (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine, starting from this compound.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Trifluoroacetic acid (TFA)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Mesylation and Cyclization:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.2 equiv) followed by the dropwise addition of methanesulfonyl chloride (2.1 equiv).
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Dissolve the crude dimesylate in methanol and add a solution of NaOH (3.0 equiv) in water.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature, neutralize with 1M HCl, and remove the methanol under reduced pressure.
-
Extract the aqueous residue with EtOAc, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to afford N-Boc-(3S,4S)-3,4-dihydroxypyrrolidine.
-
-
Boc-Deprotection:
-
Dissolve N-Boc-(3S,4S)-3,4-dihydroxypyrrolidine (1.0 equiv) in DCM.
-
Add trifluoroacetic acid (5.0 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and wash with DCM.
-
Basify the aqueous layer with 2M NaOH and extract with EtOAc.
-
Dry the combined organic layers over MgSO₄ and concentrate to give (3S,4S)-3,4-dihydroxypyrrolidine.
-
-
N-Benzylation:
-
Dissolve (3S,4S)-3,4-dihydroxypyrrolidine (1.0 equiv) in acetonitrile.
-
Add K₂CO₃ (3.0 equiv) and benzyl bromide (1.2 equiv).
-
Stir the mixture at room temperature overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine.
-
Application Note 2: Application in the Enantioselective Henry Reaction
The synthesized chiral (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine can be used as a ligand in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. This reaction is a fundamental carbon-carbon bond-forming reaction that produces chiral β-nitro alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Signaling Pathway of the Catalytic Cycle
The proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction involves the formation of a chiral copper-ligand complex, which then coordinates to the reactants, facilitating the enantioselective addition of the nitronate to the aldehyde.
Caption: Proposed catalytic cycle for the enantioselective Henry reaction catalyzed by a chiral copper-dihydroxypyrrolidine complex.
Protocol 2: Enantioselective Henry Reaction of Benzaldehyde with Nitromethane
This protocol describes the use of the synthesized (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine as a ligand in the copper-catalyzed asymmetric Henry reaction.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
(3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
-
Benzaldehyde
-
Nitromethane
-
N,N-Diisopropylethylamine (DIPEA)
-
Isopropanol
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation:
-
In a reaction vessel, dissolve Cu(OAc)₂·H₂O (0.1 equiv) and (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine (0.12 equiv) in isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the chiral copper complex.
-
-
Henry Reaction:
-
To the catalyst solution, add benzaldehyde (1.0 equiv) and nitromethane (5.0 equiv).
-
Add DIPEA (0.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the chiral β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Data Presentation
The effectiveness of the chiral ligand in the asymmetric Henry reaction can be evaluated by the yield and enantioselectivity of the product. The following table summarizes typical results for the reaction between various aromatic aldehydes and nitromethane using the Cu(II)-(3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine catalyst system.
| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 92 | 84 |
| 2 | 4-Chlorobenzaldehyde | 95 | 88 |
| 3 | 4-Methoxybenzaldehyde | 88 | 80 |
| 4 | 2-Naphthaldehyde | 90 | 90 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of the reagents.
Application Notes and Protocols for Coupling Reactions with (S)-(-)-2-(Boc-amino)-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical coupling of various molecules to the chiral building block (S)-(-)-2-(Boc-amino)-1,4-butanediol. This versatile intermediate, featuring a protected amine and two hydroxyl groups of differing reactivity (one primary, one secondary), is a valuable component in the synthesis of complex molecules, including organocatalysts and pharmaceutical intermediates.[1] The following sections detail common coupling strategies, reaction conditions, and experimental protocols.
Introduction to Coupling Strategies
This compound offers three potential sites for chemical modification: a primary hydroxyl group, a secondary hydroxyl group, and a Boc-protected amine. The hydroxyl groups are nucleophilic and can undergo a variety of coupling reactions, most notably esterification and etherification. The Boc (tert-butyloxycarbonyl) protecting group is stable under many reaction conditions but can be readily removed with acid, allowing for subsequent functionalization of the amine.[2]
Key coupling reactions for the hydroxyl groups include:
-
Mitsunobu Reaction: A powerful and reliable method for converting alcohols to esters, ethers, and other derivatives with inversion of configuration at the stereocenter.[3] This reaction is particularly useful for coupling acidic nucleophiles (pKa < 13) to the alcohol moieties under mild conditions.[3]
-
Carbodiimide-Mediated Esterification: Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate carboxylic acids for reaction with the hydroxyl groups of the diol.
-
Acid Chloride/Anhydride Acylation: The direct reaction of the diol with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base, is a straightforward method for ester formation.
Due to the presence of both a primary and a secondary alcohol, regioselective reactions are a key consideration. The primary hydroxyl group is generally more reactive towards sterically demanding reagents and under kinetically controlled conditions.
Experimental Workflows and Signaling Pathways
The general workflow for a coupling reaction with this compound involves the activation of the coupling partner (if necessary) and subsequent reaction with the diol. The choice of solvent, temperature, and catalyst is crucial for achieving high yields and selectivity.
Caption: General workflow for coupling reactions involving this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for common coupling reactions involving this compound and analogous structures. Please note that yields are highly dependent on the specific substrates and reaction scale.
| Coupling Reaction | Coupling Partner | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Mitsunobu Esterification | Benzoic Acid | PPh₃, DIAD | THF | 0 to RT | 12 | 85-95 | General Protocol[3] |
| EDC/DMAP Esterification | Acetic Acid | EDC, DMAP | DCM | RT | 4 | 80-90 | General Protocol |
| Acid Chloride Acylation | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2 | >90 | General Protocol |
| Mitsunobu Etherification | Phenol | PPh₃, DEAD | THF | 0 to RT | 12-24 | 70-85 | General Protocol[3] |
Detailed Experimental Protocols
Protocol 1: Mitsunobu Esterification with Benzoic Acid
This protocol describes the esterification of the hydroxyl groups of this compound with benzoic acid using Mitsunobu conditions.
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
-
Slowly add DIAD (1.5 eq) dropwise to the solution. The reaction mixture may turn from colorless to a pale yellow.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ester.
Protocol 2: EDC/DMAP-Mediated Esterification with a Carboxylic Acid
This protocol details the esterification using a water-soluble carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC indicates completion of the reaction.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure ester.
Logical Relationships in Selective Protection and Coupling
To achieve selective coupling at either the primary or secondary hydroxyl group, a protection-deprotection strategy is often necessary. The primary hydroxyl is more sterically accessible and can often be selectively protected with a bulky protecting group.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Using Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) employing the tert-butyloxycarbonyl (Boc) protecting group strategy is a cornerstone of peptide chemistry, enabling the synthesis of custom peptides for a vast array of research and therapeutic applications. This methodology involves the stepwise addition of Nα-Boc-protected amino acids to a growing peptide chain anchored to an insoluble resin support. The temporary Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This graduated acid lability is the foundational principle of the Boc/Bzl protection scheme.[1][2]
The cyclical nature of Boc-SPPS, consisting of deprotection, neutralization, and coupling steps, allows for the efficient assembly of peptide sequences.[1][2] The solid support simplifies the purification process, as excess reagents and byproducts are easily removed by washing and filtration.[3] This document provides detailed protocols and quantitative data to guide researchers in the successful application of Boc-SPPS.
Core Principles and Workflow
The general workflow of Boc-SPPS is a cycle of three key steps that are repeated for the addition of each amino acid.
Caption: General workflow of a single cycle in Boc-based solid-phase peptide synthesis.
Data Presentation: Quantitative Analysis
The efficiency of each step in SPPS is critical for the purity and yield of the final peptide. The following tables summarize quantitative data for key steps in Boc-SPPS.
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Class | Typical Coupling Efficiency | Relative Reaction Speed | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | >95%[2] | Very Fast[2] | Low[2] | Highly efficient for hindered couplings; use with a non-nucleophilic base like DIPEA.[2] |
| HBTU | Aminium/Uronium Salt | 90-95% | Fast | Low | A robust and widely used coupling reagent. |
| PyBOP | Phosphonium Salt | 90-95%[2] | Fast[2] | Low[2] | Byproducts are generally less problematic than those from BOP.[2] |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Low (with HOBt)[4] | Cost-effective, with a soluble urea byproduct.[4] |
Table 2: Influence of Deprotection Conditions on Peptide Purity
| Deprotection Reagent | Deprotection Time | Average Peptide Purity Improvement | Observations |
| 55% TFA in DCM | 30 min | 9% higher than 100% TFA | Better resin swelling and more complete Boc removal.[5] |
| 100% TFA | 5 min | - | Can lead to incomplete Boc removal due to insufficient resin swelling, resulting in deletion sequences.[5] |
Table 3: Yields for Challenging Peptide Sequences in Boc-SPPS
| Peptide Sequence/Context | Synthesis Strategy | Reported Yield/Purity |
| Trans-membrane domain of rat bradykinin b2 receptor | Boc chemistry with 20% DMSO in NMP | 12% yield |
| PrP(106-126) | Incorporation of (Hmb)Gly at positions 114 and 119 | 7.3% yield |
| Acyl Carrier Protein (ACP) (65-74) | TCTU as coupling reagent | 87% yield |
Experimental Protocols
The following are detailed protocols for the key stages of manual Boc-SPPS.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.[1]
-
Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]
-
After swelling, drain the solvent by filtration.
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
Caption: Boc deprotection mechanism using Trifluoroacetic Acid (TFA).
Protocol:
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[1][6]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[1][6]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[1][6]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times) to remove residual TFA.[1][7]
Neutralization
This step deprotonates the N-terminal ammonium salt to a free amine, preparing it for the next coupling reaction.
Protocol:
-
To the deprotected peptide-resin, add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[7]
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[7]
Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.
Protocol using HBTU/HATU:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and 2-4 equivalents of a coupling agent (e.g., HBTU, HATU) in DMF.[1][4]
-
Add 4-8 equivalents of DIEA to the solution to initiate activation.[1][4]
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.[1][4]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[8]
-
Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[1]
Capping (Optional)
If the coupling reaction is incomplete, any unreacted N-terminal amines can be "capped" by acetylation to prevent the formation of deletion peptide sequences.
Protocol:
-
Prepare a capping solution of acetic anhydride/DIEA/DCM (e.g., in a 1:1:8 ratio).
-
Add the capping solution to the peptide-resin and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM.
Cleavage and Final Deprotection
This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).
Caption: Final cleavage and purification workflow.
HF Cleavage Protocol:
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus.
-
Wash the final peptide-resin with DCM and dry it under vacuum.[1]
-
Place the dried peptide-resin in a specialized HF-resistant reaction vessel.
-
Add a scavenger cocktail to the vessel. The choice of scavengers depends on the amino acid composition of the peptide (see Table 4).
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.[1]
-
Collect the peptide by filtration or centrifugation and wash multiple times with cold ether.[1]
-
Dry the precipitated peptide under vacuum.[1]
Table 4: Common Scavengers for HF Cleavage
| Scavenger | Target Residue(s) | Purpose |
| Anisole | Trp, Tyr | Prevents alkylation of the indole and phenol rings. |
| p-Cresol | Tyr | General scavenger, helps suppress alkylation.[9] |
| Thioanisole | Trp, Met | Prevents alkylation and reduces methionine sulfoxide. |
| 1,2-Ethanedithiol (EDT) | Trp | Prevents alkylation of the indole ring. |
| Dimethyl Sulfide (DMS) | Met | Prevents alkylation of the methionine side chain.[9] |
Troubleshooting
Incomplete Coupling
-
Symptom: Positive Kaiser test after coupling.
-
Cause: Steric hindrance from bulky amino acids (e.g., Val, Ile) or on-resin aggregation.[8]
-
Solutions:
-
Double Couple: Repeat the coupling step with fresh reagents.[1]
-
Increase Reaction Time and Concentration: Extend the coupling time and use a higher excess of amino acid and coupling reagents.[1]
-
Switch to a More Potent Coupling Reagent: Use HATU or HBTU for difficult couplings.[8]
-
Elevate Temperature: Gently increase the reaction temperature to 30-50°C, being mindful of the increased risk of racemization.[8]
-
Peptide Aggregation
-
Symptom: Poor resin swelling, slow or incomplete coupling and deprotection.
-
Cause: Inter- or intra-chain hydrogen bonding, especially in hydrophobic sequences.
-
Solutions:
-
Use Chaotropic Agents: Add agents like DMSO to the coupling solvent to disrupt secondary structures.
-
Incorporate Pseudoproline Dipeptides: These introduce a "kink" in the peptide backbone, disrupting aggregation.
-
Use Low-Load Resin: A lower substitution level on the resin can reduce the proximity of growing peptide chains.
-
Conclusion
The Boc-SPPS strategy remains a powerful and reliable method for the chemical synthesis of peptides. A thorough understanding of the underlying chemistry, careful execution of the protocols, and proactive troubleshooting of common issues such as incomplete coupling and peptide aggregation are essential for success. The quantitative data and detailed methodologies provided in these application notes serve as a comprehensive resource for researchers to optimize their peptide synthesis workflows and achieve high-purity products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Functional Group Transformations of (S)-(-)-2-(Boc-amino)-1,4-butanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral building block in organic synthesis, prized for its stereodefined center and versatile functional groups. The presence of a Boc-protected amine and two primary hydroxyl groups allows for a variety of selective transformations, making it a key starting material for the synthesis of chiral ligands, complex natural products, and pharmacologically active compounds, particularly chiral pyrrolidine derivatives. This document outlines key applications and detailed protocols for the functional group transformations of this important intermediate.
Application Note 1: Intramolecular Cyclization for Pyrrolidine Synthesis
The most prominent application of this compound is its conversion into optically active (S)-3-hydroxypyrrolidine derivatives. These chiral pyrrolidines are core motifs in numerous pharmaceutical agents. The transformation is typically achieved via an intramolecular nucleophilic substitution (SN2) reaction. This involves two main steps:
-
Activation of a Hydroxyl Group: One of the primary hydroxyl groups is converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs). The terminal C4 hydroxyl is generally targeted for activation to facilitate the formation of the five-membered pyrrolidine ring.
-
Intramolecular Cyclization: The Boc-protected amino group, upon deprotonation by a suitable base, acts as an intramolecular nucleophile, displacing the leaving group to form the pyrrolidine ring.
This strategy provides a reliable and stereospecific route to valuable chiral intermediates.
Logical Workflow for Pyrrolidine Synthesis
Caption: Workflow for the synthesis of (S)-Boc-3-hydroxypyrrolidine.
Application Note 2: Selective Oxidation of Primary Alcohols
The two primary hydroxyl groups on this compound can be selectively oxidized to aldehydes or carboxylic acids. This transformation opens pathways to a different class of derivatives, such as chiral amino acids and lactones.
-
Selective Mono-oxidation: Using sterically controlled or chemoselective oxidizing agents, it is possible to oxidize one hydroxyl group while leaving the other intact. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a common and effective method for selectively oxidizing primary alcohols to aldehydes under mild conditions, often showing high chemoselectivity.[1]
-
Di-oxidation: Stronger oxidizing conditions can convert both hydroxyl groups into carboxylic acids, yielding a derivative of aspartic acid.
The resulting aldehydes are versatile intermediates for reactions like Wittig olefination, reductive amination, and further oxidation to carboxylic acids.
Reaction Pathway for Selective Oxidation
Caption: Potential oxidation pathways for (S)-2-(Boc-amino)-1,4-butanediol.
Data Summary
The following table summarizes quantitative data for key transformations. Yields can vary based on reaction scale and purification methods.
| Transformation | Product | Key Reagents | Conditions | Yield |
| Intramolecular Cyclization | (S)-tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate | 1. MsCl, Et₃N 2. NaH | 1. 0°C to RT 2. THF, RT | High (not specified) |
| Intramolecular Cyclization | (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 1. TsCl, Pyridine 2. NaOH | 1. 0°C, DCM 2. THF/H₂O, Reflux | ~70-85% (Typical) |
| Selective Oxidation | Corresponding Aldehyde | TEMPO, BAIB | MeCN, RT | ~94% (for Benzyl Alcohol)[2] |
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate via Intramolecular Cyclization
This protocol involves a two-step, one-pot procedure: activation of the C4-hydroxyl group via mesylation, followed by base-mediated intramolecular cyclization. This approach is adapted from procedures for similar substrates.[3]
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
Step A: Mesylation (Activation of Hydroxyl Group)
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-mesylated intermediate. This intermediate is typically used in the next step without further purification.
Step B: Intramolecular Cyclization
-
Carefully wash sodium hydride (1.5 eq, 60% dispersion) with hexanes under a nitrogen atmosphere to remove the mineral oil, and then suspend it in anhydrous THF.
-
Cool the NaH suspension to 0°C.
-
Dissolve the crude mono-mesylated intermediate from Step A in anhydrous THF and add it dropwise to the NaH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the mesylated intermediate.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate as the final product.
Protocol 2: Selective Mono-Oxidation to (S)-tert-butyl 4-oxo-3-(hydroxymethyl)butanamine using TEMPO
This protocol describes the selective oxidation of one primary alcohol to an aldehyde using a TEMPO-based system. The conditions are adapted from the Anelli oxidation protocol, which is known for its mildness and selectivity.[2][4]
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Bis(acetoxy)iodobenzene (BAIB)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 1:1 v/v) in a round-bottom flask.
-
Add TEMPO (0.1 eq) to the solution.
-
In a separate flask, dissolve bis(acetoxy)iodobenzene (BAIB, 1.1 eq) in acetonitrile.
-
Add the BAIB solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess oxidant.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash them with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the desired product. Note that aldehydes can be sensitive, so prolonged exposure to silica gel should be avoided.
References
- 1. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Large-Scale Synthesis of Optically Pure Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The efficient and scalable synthesis of optically pure building blocks is a cornerstone of modern pharmaceutical and fine chemical industries. The stereochemistry of a molecule is critical to its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, robust and cost-effective methods for producing single-enantiomer compounds are in high demand.
This document provides detailed application notes and experimental protocols for the large-scale synthesis of key chiral building blocks, utilizing a range of state-of-the-art methodologies including chemoenzymatic synthesis, dynamic kinetic resolution, biocatalytic reduction, and asymmetric catalysis.
Chemoenzymatic Synthesis of (S)-Bisoprolol
(S)-Bisoprolol is a selective β1-adrenergic receptor blocker used in the treatment of cardiovascular diseases. Its synthesis provides an excellent example of a multi-step chemoenzymatic process for the production of an enantiopure active pharmaceutical ingredient (API).
Application Note:
The synthesis of (S)-bisoprolol highlights the power of combining traditional chemical synthesis with highly selective enzymatic reactions to construct a chiral drug molecule. This six-step synthesis commences from commercially available starting materials and incorporates a key enzymatic kinetic resolution step to establish the desired stereocenter. The process is scalable and delivers the final product with high enantiomeric purity.
Experimental Workflow:
Caption: Chemoenzymatic synthesis of (S)-Bisoprolol.
Quantitative Data Summary:
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Etherification | 2-isopropoxyethanol, Silica Sulfuric Acid | Toluene | Reflux | 6 | ~70 | N/A |
| Epoxidation | Epichlorohydrin, Lithium Chloride | DMF | 60 | 4 | 63 | N/A |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB), Vinyl Butanoate | Diisopropyl ether | 40 | 24 | ~45 (for R-chlorohydrin) | >99 (for R-chlorohydrin) |
| Amination | Isopropylamine | Methanol | Reflux | 12 | 95 | >99 (for S-bisoprolol) |
| Salt Formation | Fumaric Acid | Ethanol | 50 | 2 | 93 | >99 (for S-bisoprolol fumarate) |
| Overall | ~19 | 96 |
Experimental Protocol (Multi-gram Scale):
Step 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol
-
To a stirred solution of 4-hydroxybenzyl alcohol (1.0 eq) in toluene, add 2-isopropoxyethanol (1.2 eq) and silica sulfuric acid (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (approx. 6 h), cool the reaction mixture, filter the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-((2-isopropoxyethoxy)methyl)phenol.
Step 2: Synthesis of Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol
-
Dissolve 4-((2-isopropoxyethoxy)methyl)phenol (1.0 eq) in DMF under an inert atmosphere.
-
Add sodium hydroxide (1.1 eq) and epichlorohydrin (1.1 eq) and stir the mixture at 60°C for 4 h.
-
After completion, add lithium chloride (0.5 eq) and continue stirring for another 2 h.
-
Cool the reaction mixture, add water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product to obtain the racemic chlorohydrin.[1]
Step 3: Enzymatic Kinetic Resolution
-
To a solution of the racemic chlorohydrin (1.0 eq) in diisopropyl ether, add immobilized Candida antarctica lipase B (CALB, Novozym 435) and vinyl butanoate (1.5 eq).
-
Incubate the mixture at 40°C with shaking for 24 h.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and wash it with diisopropyl ether.
-
Separate the unreacted (R)-chlorohydrin from the (S)-butanoate ester by column chromatography.[2]
Step 4: Synthesis of (S)-Bisoprolol
-
Dissolve the enantiopure (R)-chlorohydrin (1.0 eq) in methanol and add isopropylamine (3.0 eq).
-
Heat the mixture to reflux for 12 h.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to obtain (S)-bisoprolol.[1]
Step 5 & 6: Formation of (S)-Bisoprolol Hemifumarate
-
Dissolve (S)-bisoprolol (1.0 eq) in ethanol.
-
Add a solution of fumaric acid (0.5 eq) in ethanol.
-
Stir the mixture at 50°C for 2 h, then cool to allow crystallization.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield (S)-bisoprolol hemifumarate.[1][3]
Dynamic Kinetic Resolution of (rac)-1-Phenylethanol
Dynamic kinetic resolution (DKR) is a powerful technique to overcome the 50% theoretical yield limitation of conventional kinetic resolution. This example demonstrates the large-scale DKR of a racemic alcohol to a single enantiomer of its corresponding ester, a valuable chiral building block.
Application Note:
The dynamic kinetic resolution of (rac)-1-phenylethanol to (R)-1-phenylethyl acetate is achieved by combining a highly enantioselective enzymatic acylation with an in-situ metal-catalyzed racemization of the unreacted alcohol. This chemoenzymatic approach allows for the conversion of the racemic starting material to a single enantiomeric product in high yield and excellent enantiomeric excess. The use of an immobilized enzyme and a homogeneous ruthenium catalyst showcases a synergistic catalytic system suitable for industrial applications.[4][5]
Experimental Workflow:
References
- 1. Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. Asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to avoid racemization during Boc deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid racemization and other side reactions during the Boc deprotection step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Is racemization a significant risk during Boc deprotection?
A1: Generally, racemization is not considered a major side reaction during the acidic conditions of Boc deprotection (e.g., using trifluoroacetic acid, TFA). The acidic environment protonates the newly exposed amine, which helps to protect the alpha-proton from abstraction, the key step in racemization. The Boc strategy is often considered to have a lower risk of racemization during the deprotection step compared to the base-labile Fmoc strategy.[1]
Q2: What is the primary mechanism of racemization in peptide synthesis?
A2: The most common pathway for racemization during peptide synthesis is through the formation of an oxazolone intermediate. This typically occurs during the activation of the carboxylic acid group for the subsequent coupling reaction, not during the Boc deprotection step itself. The acidity of the alpha-proton is significantly increased in the activated amino acid, making it susceptible to abstraction by a base.
Q3: What are the most common side reactions during Boc deprotection?
A3: The most prevalent side reaction during Boc deprotection is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation that is generated upon cleavage of the Boc group.[2] Amino acids with susceptible side chains include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated.[2]
-
Cysteine (Cys): The thiol group is a target for alkylation.[2]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2]
Q4: How can I prevent side reactions caused by the tert-butyl cation?
A4: The most effective method to prevent t-butylation and other side reactions from the tert-butyl cation is to use "scavengers" in the deprotection cocktail.[2] Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation before it can modify the desired product. The choice of scavenger depends on the amino acids present in your peptide.[2]
Q5: What could be the cause of incomplete Boc deprotection?
A5: Incomplete Boc deprotection can result from several factors, including:
-
Insufficient acid strength or concentration: The concentration of TFA may be too low for efficient deprotection.
-
Steric hindrance: Bulky amino acids near the Boc-protected amine can slow down the reaction.[2]
-
Poor resin swelling (in solid-phase synthesis): If the resin is not adequately swollen, the acidic reagent cannot efficiently access all the reaction sites.[3]
-
Inadequate reaction time: The deprotection reaction may not have been allowed to proceed for a sufficient duration.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during Boc deprotection.
Problem 1: Suspected Racemization
While less common, if you suspect racemization has occurred, it is crucial to verify its source.
-
Step 1: Confirm the source of racemization. Racemization is more likely to occur during the coupling step. Analyze the stereochemical purity of your amino acid starting materials and the final product after the coupling step.
-
Step 2: Optimize deprotection conditions. Although the risk is low, prolonged exposure to strong acids at elevated temperatures can potentially lead to some degree of racemization. Ensure the deprotection is carried out at room temperature or below and for the minimum time required for complete Boc removal.
-
Step 3: Analyze the final product. Use chiral HPLC or other appropriate analytical techniques to quantify the extent of racemization.
Problem 2: Observation of Unexpected Byproducts (e.g., +56 Da mass shift)
This is a strong indication of t-butylation.
-
Step 1: Identify nucleophilic residues. Check your peptide sequence for the presence of Trp, Met, Cys, or Tyr.
-
Step 2: Introduce appropriate scavengers. Add scavengers to your TFA deprotection cocktail. See the table below for recommended scavengers for specific amino acids.
-
Step 3: Optimize the scavenger cocktail. For peptides with multiple sensitive residues, a scavenger cocktail may be necessary.
Problem 3: Incomplete Deprotection
-
Step 1: Verify reaction conditions. Ensure the correct concentration of TFA is being used (typically 25-50% in a suitable solvent like dichloromethane, DCM).[3][4]
-
Step 2: Increase reaction time or acid concentration. If deprotection is still incomplete, you can cautiously increase the reaction time or the TFA concentration. Monitor the reaction closely to avoid potential side reactions.
-
Step 3: For solid-phase synthesis, ensure proper resin swelling. Before deprotection, ensure the resin is fully swollen in an appropriate solvent to allow access of the reagents. In some cases, using 100% TFA for a shorter duration might be effective, but this can also lead to incomplete deprotection if resin swelling is poor.[3]
Data Presentation
Table 1: Recommended Scavengers for Preventing Side Reactions during Boc Deprotection
| Amino Acid Residue | Common Side Reaction | Recommended Scavengers |
| Tryptophan (Trp) | t-Butylation of the indole ring | Triethylsilane (TES), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)[2] |
| Methionine (Met) | S-alkylation | Thioanisole[2] |
| Cysteine (Cys) | S-alkylation | 1,2-Ethanedithiol (EDT) |
| Tyrosine (Tyr) | O-alkylation | Anisole, Phenol |
Table 2: Relative Risk of Racemization in Peptide Synthesis
| Synthesis Step | Protecting Group Strategy | Relative Risk of Racemization | Rationale |
| Deprotection | Boc (Acidic) | Low | Protonation of the free amine protects the α-proton.[1] |
| Deprotection | Fmoc (Basic) | Moderate | Basic conditions can facilitate α-proton abstraction. |
| Coupling | Boc or Fmoc | High | Activation of the carboxylic acid for amide bond formation is the primary source of racemization via oxazolone formation. |
Experimental Protocols
Standard Protocol for Boc Deprotection in Solution Phase
-
Dissolve the Boc-protected compound in an appropriate solvent (e.g., dichloromethane, DCM).
-
If the substrate contains sensitive amino acids, add the recommended scavenger(s) (see Table 1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 25-50% v/v).
-
Stir the reaction at room temperature for 30-120 minutes, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Proceed with the appropriate work-up procedure to isolate the deprotected product.
Standard Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM, including appropriate scavengers if necessary.
-
Agitate the mixture at room temperature for 1-5 minutes (pre-wash).
-
Drain the solvent and add a fresh portion of the TFA/DCM/scavenger solution.
-
Agitate for an additional 20-30 minutes.[5]
-
Wash the resin thoroughly with DCM, followed by a neutralization step with a base such as diisopropylethylamine (DIEA) in DCM, and then further washes with DCM and DMF to prepare for the next coupling step.
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
This guide should serve as a valuable resource for navigating the challenges associated with Boc deprotection, ensuring the synthesis of high-purity products with preserved stereochemical integrity.
References
Technical Support Center: (S)-(-)-2-(Boc-amino)-1,4-butanediol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-(-)-2-(Boc-amino)-1,4-butanediol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound are silica gel column chromatography and recrystallization. Due to its polarity from the two hydroxyl groups, it is generally not suitable for distillation as it may be thermally labile.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities include unreacted starting material ((S)-2-amino-1,4-butanediol), excess di-tert-butyl dicarbonate (Boc₂O), and byproducts from the Boc protection reaction such as tert-butanol. If the starting material was not pure, related amino diols could also be present.
Q3: My purified this compound is an oil or a waxy solid instead of a crystalline solid. What should I do?
A3: The oily or waxy nature of the product can be due to residual solvents or the presence of impurities.[1] First, ensure all solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C).[1] If the product is still not solid, attempting to precipitate it from a solvent/anti-solvent system or proceeding with column chromatography to remove impurities is recommended. For some Boc-protected amino compounds, crystallization can be induced by adding a seed crystal or by a technique called "pulping," where a weak polar solvent is added to the oily substance to encourage solidification.[2][3]
Q4: How can I confirm the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly on a chiral column, can determine both chemical and enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the compound's structure and detect impurities. A sharp melting point close to the literature value also indicates high purity.
Troubleshooting Guides
Silica Gel Column Chromatography
Problem 1: The compound is not moving from the baseline on the TLC plate, even with a polar solvent system.
-
Possible Cause: The polarity of the eluent is insufficient to move the highly polar diol.
-
Solution: Increase the polarity of the mobile phase. A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.[4]
-
Pro-Tip: For polar amines, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent (e.g., 0.1-1%) can help reduce streaking and improve mobility by neutralizing the acidic sites on the silica gel.[4] A common eluent system for polar amines is DCM:MeOH:NH₄OH in ratios such as 90:9:1.[4]
Problem 2: The compound streaks badly on the TLC plate and elutes as a broad band from the column.
-
Possible Cause: Strong interaction between the slightly basic amino group and the acidic silica gel surface.
-
Solution:
-
Use a Modified Eluent: Add a basic modifier like triethylamine (0.1-1% v/v) to your eluent system to reduce tailing.[4]
-
Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by the pure non-polar solvent to remove excess base.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4]
-
Problem 3: Low recovery of the compound from the column.
-
Possible Cause: The highly polar compound may be irreversibly adsorbed onto the silica gel.
-
Solution: After eluting with your primary solvent system, flush the column with a very polar solvent mixture, such as 10-20% methanol in dichloromethane, or even add a small amount of acetic acid to the eluent to protonate the compound and aid in its release. Be mindful that this may also elute other strongly bound impurities.
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the solute may also be lower than the boiling point of the solvent.
-
Solution:
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or ice bath.
-
Solvent Selection: Ensure you are using an appropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Add More Solvent: If the solution is too concentrated, add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.
-
Problem 2: No crystals form, even after cooling the solution.
-
Possible Cause: The solution is not saturated, or crystallization requires initiation.
-
Solution:
-
Induce Crystallization:
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound until it becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. For a polar compound like this amino diol, a non-polar solvent like hexane or diethyl ether could serve as an anti-solvent.[4]
-
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO₄ | [5] |
| Molecular Weight | 219.28 g/mol | Inferred |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not consistently reported, may be a low-melting solid or waxy | Inferred |
| Purity (Typical) | >97% | [5] |
| Impurity | Structure | Reason for Presence | Removal Method |
| (S)-2-amino-1,4-butanediol | HOCH₂CH₂CH(NH₂)CH₂OH | Unreacted starting material | Column chromatography, Recrystallization |
| Di-tert-butyl dicarbonate (Boc₂O) | ((CH₃)₃COCO)₂O | Excess reagent | Aqueous workup, Column chromatography |
| tert-Butanol | (CH₃)₃COH | Byproduct of Boc protection | Evaporation under reduced pressure |
| Di-Boc protected compound | HOCH₂CH₂CH(N(Boc)₂)CH₂OH | Side reaction from excess Boc₂O | Column chromatography |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 2% methanol in dichloromethane). Alternatively, for less soluble samples, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load this onto the column.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane or a low-polarity mixture like 98:2 DCM:MeOH.
-
Sample Loading: Carefully add the dissolved sample or the dry-loaded silica to the top of the packed column.
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 1-2% methanol in dichloromethane).
-
Gradually increase the polarity of the eluent (e.g., to 5-10% methanol in dichloromethane) to elute the product. A gradient elution is often more effective than an isocratic one for separating compounds with different polarities.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Experiment with different solvent systems to find one that dissolves the compound when hot but not when cold. A mixture of a polar solvent (like ethyl acetate or isopropanol) and a non-polar anti-solvent (like hexane or diethyl ether) is often effective.
-
Dissolution: In a flask, add a minimal amount of the hot primary solvent to the crude compound until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature.
-
If using an anti-solvent, add it dropwise to the warm solution until it becomes slightly turbid, then gently reheat until clear and allow to cool slowly.
-
-
Crystal Collection: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent or the anti-solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-(−)-2-(Boc-amino)-1,4-butanediol (97%) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: (S)-(-)-2-(Boc-amino)-1,4-butanediol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of (S)-(-)-2-(Boc-amino)-1,4-butanediol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which typically proceeds via two main steps: Boc-protection of an L-aspartic acid derivative and subsequent reduction of the dual carboxyl/ester functionalities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Boc-Protected Aspartic Acid Derivative | 1. Inefficient Boc Protection: Incorrect pH, insufficient (Boc)₂O, or inappropriate base. | 1. Ensure the reaction pH is basic (pH 9-11) by using a suitable base like potassium bicarbonate or triethylamine. Use a slight excess (1.1-1.5 equivalents) of (Boc)₂O and add it portion-wise to maintain the reaction.[1] |
| 2. Difficult Workup: Emulsion formation during extraction or loss of product in the aqueous layer. | 2. During the acidic workup, adjust the pH carefully to 4-6 with a mild acid like citric acid solution to protonate the carboxylates for extraction. Use brine to break emulsions if they form.[1] | |
| Low or No Yield of this compound (Diol) | 1. Incomplete Reduction of Esters/Acid: Sodium borohydride (NaBH₄) alone is generally ineffective for reducing esters or carboxylic acids.[2][3] | 1. Use an enhanced borohydride system. The in situ formation of Lithium Borohydride (LiBH₄) from NaBH₄ and Lithium Chloride (LiCl) in an ethereal solvent like THF is highly effective for reducing N-Boc amino acid esters.[4][5] Alternatively, activate the carboxylic acid groups prior to reduction.[6] |
| 2. Reagent Decomposition: LiBH₄ and other metal hydrides are moisture-sensitive. | 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[7] | |
| Presence of Starting Material (Boc-Asp-diester) in Product | 1. Insufficient Reducing Agent: Not enough hydride equivalents to reduce both ester groups. | 1. Use at least 2 molar equivalents of the borohydride reagent per ester group. For the dual ester, this means a total of at least 4 equivalents of hydride (e.g., 2 equivalents of NaBH₄ for the LiCl/NaBH₄ system, as each NaBH₄ provides 4 hydrides).[4] |
| 2. Low Reaction Temperature or Short Reaction Time: The reduction may be sluggish at very low temperatures. | 2. Allow the reaction to stir overnight at room temperature to ensure completion.[4] | |
| Presence of Mono-alcohol Byproduct | 1. Incomplete Reduction: Similar to the presence of starting material, this indicates insufficient reducing power or reaction time. | 1. Increase the amount of reducing agent and/or extend the reaction time. Monitor the reaction by TLC to confirm the disappearance of both the starting material and the mono-alcohol intermediate. |
| Boc Group is Cleaved (Deprotection) | 1. Harsh Acidic Workup: Prolonged exposure to strong acid during workup can remove the acid-labile Boc group.[8] | 1. Perform the acidic quench at 0°C and use a milder acid like 10% aqueous citric acid to adjust the pH to ~4.[4] Avoid strong acids like concentrated HCl unless Boc removal is intended. |
| 2. High Reaction Temperature: Although generally stable, prolonged heating can potentially affect the Boc group. | 2. Maintain the reaction at room temperature or slightly elevated temperatures (e.g., 50°C) as specified in the protocol, but avoid excessive heat.[9] | |
| Product is Difficult to Purify (Oily residue, streaks on TLC) | 1. Inorganic Salts: Borate salts formed during the reaction and workup can contaminate the product. | 1. After quenching, add a sufficient amount of water to dissolve the inorganic salts. Perform multiple extractions with an organic solvent (e.g., methylene chloride or ethyl acetate) to recover the product.[4] A final wash of the combined organic layers with brine can help remove residual water and salts. |
| 2. Solvent Impurities: Residual high-boiling solvents from the reaction or purification. | 2. After drying the organic layers, concentrate the solution in vacuo. If necessary, use a higher vacuum or co-evaporate with a lower-boiling solvent to remove residual THF or ethanol. Purification via silica gel column chromatography may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The most common and cost-effective starting material is L-aspartic acid. To facilitate the reduction, it is typically converted to its dimethyl or diethyl ester first, followed by N-Boc protection. The direct reduction of the N-Boc protected diacid is also possible but often requires harsher conditions or different activating agents.
Q2: Can I use Sodium Borohydride (NaBH₄) alone to reduce the Boc-aspartic acid diester?
No, NaBH₄ is generally not a strong enough reducing agent to reduce esters to alcohols efficiently.[3] Its reactivity can be significantly enhanced by adding a Lewis acid like Lithium Chloride (LiCl) or by using it in combination with other reagents that activate the ester group.[4][10][11]
Q3: What are the best reducing agents for converting the Boc-protected aspartic acid diester to the diol?
Several systems are effective. A highly recommended method is the use of Sodium Borohydride (NaBH₄) in combination with Lithium Chloride (LiCl) in THF, which generates the more powerful Lithium Borohydride (LiBH₄) in situ.[4] This method is high-yielding, uses relatively inexpensive reagents, and is safer than using Lithium Aluminum Hydride (LiAlH₄). Direct use of commercial LiBH₄ solution in THF is also an excellent option.[5]
Q4: Is there a risk of racemization during the reduction step?
The reduction of the ester groups at the α and β positions should not affect the stereocenter at C2. Methods using borohydride-based reagents are generally considered to be free of racemization for this type of transformation.[10]
Q5: My final product is an oil, but the literature reports a solid. What should I do?
The target compound has a relatively low melting point (65-69 °C) and can sometimes be isolated as a thick, viscous oil, especially if minor impurities are present.[12] Ensure all solvents and inorganic byproducts have been thoroughly removed. Purification by column chromatography can help remove impurities. Trituration with a non-polar solvent like hexane or diethyl ether may induce crystallization.
Q6: How should I monitor the progress of the reduction reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. The product diol is significantly more polar than the starting diester. Use a relatively polar mobile phase (e.g., 10% Methanol in Dichloromethane or 50-70% Ethyl Acetate in Hexane) to achieve good separation. The starting material and product can be visualized using a potassium permanganate stain.
Data Presentation
Comparison of Reducing Systems for N-Boc-Amino Esters
| Reducing System | Reagents | Typical Solvent | Relative Reactivity | Key Advantages |
| Standard Borohydride | NaBH₄ | Methanol, Ethanol | Low (for esters) | Inexpensive, safe; suitable for aldehydes/ketones.[2] |
| Enhanced Borohydride (in situ LiBH₄) | NaBH₄, LiCl | THF, Ethanol | High | High yield, cost-effective, safer than LiAlH₄.[4] |
| Lithium Borohydride | LiBH₄ | THF | High | Stronger than NaBH₄, good solubility in ethers.[5] |
| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | Very High | Very powerful, but highly reactive with water and requires stringent safety precautions. |
| Activated Acid Reduction | 1. CDI or EtOCOCl 2. NaBH₄ | THF | High | Avoids the need for pre-formed esters, but adds a step.[6] |
Experimental Protocols
Protocol: Synthesis of this compound from N-Boc-L-aspartic acid dimethyl ester
This protocol is based on the high-yield reduction of an N-Boc amino acid ester using NaBH₄/LiCl.[4]
Step 1: Boc Protection of L-Aspartic Acid Dimethyl Ester (Example)
-
This step assumes the user has prepared or purchased L-aspartic acid dimethyl ester hydrochloride.
-
Suspend L-aspartic acid dimethyl ester hydrochloride (1 equiv.) in dichloromethane (DCM).
-
Cool the suspension in an ice bath (0 °C).
-
Add triethylamine (2.2 equiv.) dropwise to neutralize the hydrochloride salt and act as a base.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-aspartic acid dimethyl ester, which can be used in the next step without further purification if it is of sufficient purity.
Step 2: Reduction to this compound
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-L-aspartic acid dimethyl ester (1 equiv.) in anhydrous Tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add anhydrous Lithium Chloride (2 equiv.) followed by Sodium Borohydride (2 equiv.).
-
Co-solvent Addition: Add anhydrous Ethanol to the mixture.
-
Reaction: Stir the resulting mixture at room temperature overnight. Monitor the reaction by TLC for the complete disappearance of the starting material.
-
Workup:
-
Cool the reaction mixture in an ice-water bath.
-
Carefully and gradually adjust the pH to ~4 by adding 10% aqueous citric acid. (Caution: Hydrogen gas evolution).
-
Concentrate the mixture in vacuo to remove the organic solvents.
-
Add water to the residue to dissolve the inorganic salts.
-
-
Extraction: Extract the aqueous layer with methylene chloride or ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to give the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary to yield this compound as a white solid or viscous oil.
Mandatory Visualization
References
- 1. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 6. benthamopen.com [benthamopen.com]
- 7. Lithium borohydride | Lithium tetrahydroborate | LiBH4 – Ereztech [ereztech.com]
- 8. reddit.com [reddit.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. This compound 97 128427-10-1 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Amino Acids
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete coupling of tert-butyloxycarbonyl (Boc) protected amino acids during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of Boc-amino acids, offering potential causes and recommended solutions in a question-and-answer format.
Q1: My Kaiser test is positive (blue/purple) after a coupling step. What does this mean and what are the immediate steps I should take?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1][2]
Immediate Actions:
-
Perform a Double Coupling: The most direct solution is to repeat the coupling step with a fresh solution of the activated Boc-amino acid and coupling reagents before proceeding to the next deprotection cycle.[1][3]
-
Capping: If double coupling is unsuccessful or if you wish to prevent the formation of deletion sequences, you can cap the unreacted amines. This is typically done using acetic anhydride to permanently block the unreacted sites.
Q2: I'm working with a sterically hindered amino acid like Valine or Isoleucine and consistently see incomplete coupling. What are the underlying reasons and how can I improve the yield?
Sterically hindered amino acids, particularly β-branched residues like Valine and Isoleucine, present a physical barrier that slows down the coupling reaction kinetics.[1][2] This steric hindrance can prevent the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain.[1]
Strategies to Improve Coupling Efficiency:
-
Optimize Coupling Reagents: Switch to more powerful onium salt-based coupling reagents. Reagents like HATU, HBTU, and PyBOP are generally more effective for hindered couplings than standard carbodiimides like DCC or DIC.[3][4][5]
-
Increase Reagent Excess and Reaction Time: Use a higher excess of the Boc-amino acid and coupling reagent (e.g., 2-4 equivalents) and extend the reaction time, potentially doubling it from your standard protocol.[1][3]
-
Elevate the Temperature: Gently increasing the reaction temperature to 30-50°C can significantly improve the reaction rate.[1] However, this should be done cautiously as higher temperatures can increase the risk of side reactions like racemization.[3]
-
Microwave-Assisted SPPS: This technique can be highly effective in driving difficult couplings to completion.[1]
Q3: My peptide sequence is very hydrophobic and I suspect aggregation is causing incomplete coupling. How can I confirm this and what are the solutions?
Peptide aggregation, the formation of secondary structures like β-sheets on the resin, can block reactive sites and is a common issue with hydrophobic sequences.[1] A sign of aggregation can be the resin failing to swell properly.[6]
Solutions for Peptide Aggregation:
-
Solvent Optimization: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or use a mixture of DCM/DMF.[1][7]
-
Chaotropic Salts: Adding chaotropic salts such as CuLi, NaClO4, or KSCN can help disrupt hydrogen bonding that leads to aggregation.[6]
-
Resin Choice: Using a low-load resin increases the distance between peptide chains, reducing the likelihood of aggregation.[5]
-
In Situ Neutralization: This protocol, where neutralization and coupling occur simultaneously, can sometimes improve yields when aggregation is an issue.[3][8]
Frequently Asked Questions (FAQs)
Q1: How can I detect incomplete coupling during my synthesis?
The most common methods are qualitative colorimetric tests performed on a small sample of resin beads:
-
Kaiser Test (Ninhydrin Test): The most widely used test for detecting free primary amines. A blue or purple color indicates incomplete coupling.[1][2]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: An alternative to the Kaiser test for detecting primary amines.[1][9]
-
Bromophenol Blue Test: Detects both primary and secondary amines based on an acid-base reaction.[1]
For a definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and HPLC to identify deletion sequences.[1]
Q2: What should I do if recoupling and optimized conditions still fail to complete the reaction?
If repeated coupling and optimized conditions are unsuccessful, the best course of action is to cap the unreacted amines to prevent the formation of deletion peptides, which can be difficult to separate during purification.[10] Capping is typically performed using acetic anhydride.
Q3: Can the choice of coupling reagent significantly impact the outcome of a difficult coupling?
Yes, the choice of coupling reagent is critical. For challenging couplings, such as with sterically hindered amino acids, uronium and phosphonium-based reagents are generally more effective than carbodiimides.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent Class | Examples | Reactivity | Notes |
| Carbodiimides | DCC, DIC | Standard | Often used with additives like HOBt to reduce racemization.[4] Byproducts of DCC can be insoluble.[4] |
| Uronium Salts | HBTU, HATU, HCTU | High | Very efficient with rapid reaction times.[4] HATU is generally more reactive than HBTU.[5] Can cause guanidinylation of the N-terminus if used in excess.[11] |
| Phosphonium Salts | PyBOP, PyBrOP | High | Highly reactive and effective for hindered couplings.[1] PyBrOP is particularly effective for N-methyl amino acids.[4] Byproducts can sometimes be problematic.[1] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Solution A: 50 mg/mL ninhydrin in ethanol.[1]
-
Solution B: 1 g phenol in 0.25 mL ethanol.[1]
-
Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.[1]
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.[1]
-
Wash the beads thoroughly with DMF and then ethanol.[1]
-
Place the washed beads in a small glass test tube.[1]
-
Add 2-3 drops each of Solution A, Solution B, and Solution C.[1]
-
Heat the sample at 100-120°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.[1]
Interpretation of Results:
-
Intense Blue/Purple: Positive result, indicating incomplete coupling.[1]
-
Yellow/Colorless: Negative result, indicating complete coupling.[1]
Protocol 2: Standard Manual Boc-SPPS Cycle
This protocol outlines a general cycle for solid-phase peptide synthesis using Boc-protected amino acids.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.[12]
-
Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[12]
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).[12]
-
Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF. Agitate for 2 minutes and drain.
-
Repeat the neutralization step.[12]
-
-
Washing: Wash the resin with DMF (3x).[12]
-
Coupling: Proceed with one of the coupling protocols (e.g., Protocol 3).
-
Washing: After coupling is complete (confirm with a negative Kaiser test), wash the resin sequentially with DMF (3x) and DCM (3x).[12]
-
Repeat: Repeat steps 2-7 for each subsequent amino acid.
Protocol 3: Coupling with HATU
This protocol is recommended for difficult couplings.
-
Pre-activation: In a separate vessel, dissolve the Boc-amino acid (3-4 equivalents) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[12]
-
Coupling: Add the activated amino acid solution to the neutralized resin. Agitate for 30-60 minutes. For sterically hindered amino acids, the coupling time may need to be extended.[12]
-
Monitoring: Monitor the reaction progress using the Kaiser test.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: General workflow for one cycle of Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
stability of Boc protecting group under different reaction conditions
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use and stability of the Boc group in organic synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group generally stable?
A1: The tert-butyloxycarbonyl (Boc) group is known for its robustness in a variety of synthetic conditions. It is generally stable in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1][2] This stability profile makes it an excellent choice for orthogonal protection strategies, particularly in peptide synthesis.[1][3]
Q2: What are the standard conditions for cleaving the Boc group?
A2: The Boc group is characteristically sensitive to acidic conditions and is most commonly removed using strong acids.[1][4] A standard and highly effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][5][6] The concentration of TFA typically ranges from 20-50% (v/v).[1] Other acidic reagents such as hydrochloric acid (HCl) in methanol or ethyl acetate, and p-toluenesulfonic acid can also be used.[4][5]
Q3: Is the Boc group stable to catalytic hydrogenation?
A3: Yes, the Boc group is stable under the conditions typically used for catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[7][8] This property allows for the selective deprotection of other protecting groups, such as the benzyl (Bn) or carboxybenzyl (Cbz) groups, in the presence of a Boc-protected amine.[1][7]
Q4: Can the Boc group be removed under basic conditions?
A4: The Boc group is generally stable to basic conditions, including hydrolysis with aqueous bases.[2][9] This stability is a key feature that allows for its use in orthogonal protection schemes with base-labile protecting groups like Fmoc.[2][3] However, some specific and less common methods for cleavage under non-acidic conditions have been reported, such as microwave-aided inorganic base/methanol combinations, but these are not standard procedures.[10]
Troubleshooting Guides
Issue 1: Unexpected Cleavage of the Boc Group
Symptom: Loss of the Boc protecting group is observed during a reaction step that was expected to be compatible.
Possible Causes & Solutions:
-
Latent Acidity: Reagents or solvents may contain acidic impurities. For example, some grades of chloroform can generate HCl.
-
Solution: Use freshly distilled or stabilized solvents. Consider adding a proton sponge or a non-nucleophilic base to the reaction mixture if compatible with your desired transformation.
-
-
Elevated Temperatures: Although generally stable, prolonged heating can lead to thermal cleavage of the Boc group.[6]
-
Solution: If possible, run the reaction at a lower temperature for a longer duration.
-
-
Lewis Acid Catalysis: Some Lewis acids can facilitate the cleavage of the Boc group.
-
Solution: If a Lewis acid is required for your reaction, consider using milder Lewis acids or performing the reaction at a lower temperature to minimize Boc cleavage. Selective cleavage of N-Boc groups in the presence of other protecting groups is possible with reagents like AlCl₃.[4]
-
Issue 2: Incomplete Deprotection of the Boc Group
Symptom: The deprotection reaction with acid does not go to completion, leaving starting material.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The stability of the Boc group can be influenced by the substrate. Some N-Boc derivatives may require stronger acidic conditions for complete removal.
-
Solution: Increase the concentration of the acid (e.g., use a higher percentage of TFA) or switch to a stronger acid. The reaction time can also be extended, but monitor for potential side reactions.
-
-
Steric Hindrance: In highly hindered substrates, the approach of the acid to the carbamate may be restricted.
-
Solution: Increasing the reaction temperature or time may be necessary. Ensure the substrate is fully dissolved in the reaction solvent.
-
-
Scavenger Interference: While scavengers are often necessary, they can sometimes quench the acid.
-
Solution: Ensure the amount of acid used is in sufficient excess to account for any consumption by scavengers.
-
Issue 3: Side Reactions During Boc Deprotection
Symptom: Formation of byproducts is observed upon treatment with acid for Boc removal.
Possible Causes & Solutions:
-
Alkylation by the tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic functional groups (e.g., tryptophan, methionine, or electron-rich aromatic rings) on the substrate or in the reaction mixture.[2][11][12]
-
Cleavage of Other Acid-Sensitive Groups: If other acid-labile protecting groups (e.g., tert-butyl esters, trityl groups) are present, they may also be cleaved under the deprotection conditions.
-
Solution: To selectively remove the Boc group in the presence of other acid-sensitive groups, you can often use milder acidic conditions. For example, using aqueous phosphoric acid or carefully controlling the reaction time and temperature can achieve selective Boc deprotection.[13] Using specific solvent systems, such as methanesulfonic acid in tert-butyl acetate and dichloromethane, has also been shown to be effective for this purpose.[13]
-
Stability and Deprotection Data
The following tables summarize the stability of the Boc group under various conditions and provide typical conditions for its removal.
Table 1: Stability of the Boc Protecting Group
| Condition Category | Reagent/Condition | Stability |
| Acidic | Strong Acids (e.g., TFA, HCl) | Labile[1][4] |
| Weak Acids (e.g., Acetic Acid) | Generally Stable | |
| Basic | Strong Bases (e.g., NaOH, KOH) | Stable[2] |
| Amine Bases (e.g., Piperidine, TEA) | Stable[1] | |
| Hydrogenolysis | H₂, Pd/C | Stable[1][7] |
| Nucleophiles | Amines, Hydrazines | Stable[2][14] |
| Reductants | NaBH₄, LiAlH₄ | Stable[2] |
| Oxidants | KMnO₄, CrO₃ | Stable[2] |
Table 2: Common Boc Deprotection Conditions
| Reagent | Solvent | Typical Concentration | Temperature | Typical Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[1] | Room Temperature | 30 min - 3 h[1] |
| Hydrochloric Acid (HCl) | Methanol or Dioxane | 4 M | Room Temperature | 1 - 4 h |
| p-Toluenesulfonic Acid | Ethanol | Catalytic to Stoichiometric | Room Temperature to Reflux | Varies |
| TMSI then MeOH | Acetonitrile or DCM | Stoichiometric | 0 °C to Room Temp | Varies |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
-
Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (1.2 equivalents) or sodium hydroxide (for amino acids), to the solution.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine.
Protocol 2: Standard Boc Deprotection using TFA
-
Dissolve the N-Boc protected compound (1.0 equivalent) in dichloromethane (DCM).
-
If the substrate contains nucleophilic residues prone to alkylation, add a scavenger such as anisole (1-2 equivalents).
-
Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly or neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
Visual Guides
Caption: Decision workflow for Boc deprotection.
Caption: Orthogonal protection strategy with Boc.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. Double BOC protection selective removal method [en.highfine.com]
Technical Support Center: Purification of (S)-(-)-2-(Boc-amino)-1,4-butanediol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the purification of (S)-(-)-2-(Boc-amino)-1,4-butanediol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. When synthesizing from (S)-3-amino-gamma-butyrolactone, potential impurities include:
-
Unreacted (S)-3-amino-gamma-butyrolactone: If the initial Boc-protection is incomplete.
-
(S)-3-(Boc-amino)-gamma-butyrolactone: If the reduction of the lactone is incomplete.
-
Di-Boc protected species: Over-protection of the amine can sometimes occur.
-
Residual Boron Species: If using sodium borohydride for reduction, boron salts may need to be removed during workup.
-
Solvents and Reagents: Residual solvents from the reaction or purification steps, and unreacted reagents like di-tert-butyl dicarbonate (Boc-anhydride).
Q2: My purified this compound appears as an oil or a waxy solid, making it difficult to handle. How can I obtain a crystalline solid?
A2: The oily nature of this compound is a common issue, often due to its polarity and the presence of hydroxyl groups which favor hydrogen bonding with residual solvents or impurities. Several techniques can be employed to induce crystallization:
-
Solvent Precipitation/Trituration: Dissolve the oily product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol or ethyl acetate), and then slowly add a non-polar solvent in which it is poorly soluble (e.g., hexanes, diethyl ether, or pentane) until the solution becomes cloudy. Allowing this mixture to stand, sometimes with cooling, can promote crystallization.[1]
-
Recrystallization from a Mixed Solvent System: A mixture of a good solvent and a poor solvent can be effective. Common combinations include ethyl acetate/hexanes, dichloromethane/hexanes, and methanol/diethyl ether.[2]
-
Seed Crystal Introduction: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution can initiate crystallization.[3][4]
-
High Vacuum Drying: Thoroughly drying the product under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) can help remove residual solvents that may be inhibiting crystallization.[1]
Q3: I am having trouble separating my product from a very polar impurity by column chromatography. What can I do?
A3: For separating highly polar compounds, consider the following adjustments to your chromatography protocol:
-
Increase the Polarity of the Eluent: A gradient elution ending with a higher concentration of a polar solvent like methanol in dichloromethane or ethyl acetate is often necessary. For very polar impurities, a mobile phase containing a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation by reducing tailing.[5]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a more polar stationary phase like alumina or a reverse-phase column (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Ion-Exchange Chromatography: This technique can be very effective for separating charged impurities from your neutral product.[6]
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and is retained on the column. | Increase the polarity of the eluent system. A common starting point is a gradient of methanol in dichloromethane or ethyl acetate. For highly polar compounds, using up to 20% methanol may be necessary. |
| Improper solvent system selection. | Before running the column, perform thorough Thin Layer Chromatography (TLC) analysis with various solvent systems to find an eluent that gives your product an Rf value between 0.2 and 0.4 for good separation.[5] |
| Product co-elutes with an impurity. | Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). |
| Product degradation on silica gel. | For sensitive compounds, silica gel can be acidic and cause degradation. Consider neutralizing the silica gel with triethylamine before packing the column or using a less acidic stationary phase. |
Problem 2: Product Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Presence of impurities. | Purify the product further using column chromatography to remove any impurities that may be inhibiting crystallization. |
| Incorrect solvent choice for recrystallization. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. A good starting point for polar compounds is a mixture of a polar solvent (e.g., ethyl acetate, acetone, ethanol) and a non-polar solvent (e.g., hexanes, heptane).[2] |
| Product is an oil at room temperature. | If the product has a low melting point, crystallization may need to be performed at sub-ambient temperatures. Try cooling the solution in an ice bath or refrigerator. |
| Supersaturation is not achieved. | If the solution is too dilute, crystallization will not occur. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool slowly. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This is a general protocol that may require optimization based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to determine the optimal eluent for column chromatography. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
-
Visualize the spots using a suitable method. Since this compound lacks a strong UV chromophore, visualization will likely require a chemical stain such as potassium permanganate, p-anisaldehyde, or ninhydrin (for any deprotected amine impurity).[7][8][9]
-
-
Column Preparation:
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol provides a general guideline for recrystallizing this compound, which may present as an oil or waxy solid.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified product in a few drops of a "good" solvent (e.g., ethyl acetate, methanol, or acetone) with gentle heating.
-
Slowly add a "poor" solvent (e.g., hexanes, diethyl ether, or pentane) dropwise until the solution becomes persistently cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution at an elevated temperature.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the oily product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Slowly add the "poor" solvent while the solution is still warm until it becomes slightly turbid.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum recovery, the flask can be placed in an ice bath or refrigerator for a period of time.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. column-chromatography.com [column-chromatography.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. epfl.ch [epfl.ch]
- 9. google.com [google.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Up Chiral Diol Synthesis
Welcome to the technical support center for challenges in the scale-up of chiral diol synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during the transition from laboratory-scale experiments to industrial production. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to support your process development.
Troubleshooting Guide
This guide addresses specific problems that can arise during the scale-up of chiral diol synthesis, offering potential causes and actionable solutions.
Problem 1: Low Enantiomeric Excess (ee)
A decrease in enantiomeric excess is a critical issue when scaling up, as it directly impacts the purity and efficacy of the final product.[1][2]
| Possible Cause | Troubleshooting Steps |
| Incorrect Chiral Ligand or Catalyst | Verify the use of the correct enantiomer of the ligand or catalyst for the desired product stereochemistry. For instance, in Sharpless Asymmetric Dihydroxylation, ensure the appropriate AD-mix (α or β) is used.[3] |
| Sub-optimal Reaction Temperature | Lowering the reaction temperature often enhances enantioselectivity.[3] Conduct experiments across a range of temperatures to identify the optimal conditions for your specific substrate. |
| Impure Substrate | Impurities in the starting material can interfere with the chiral catalyst, leading to a reduction in enantioselectivity.[3] Purify the substrate via chromatography or distillation before use. |
| Inappropriate Solvent | The choice of solvent can significantly influence chiral induction. For Sharpless dihydroxylation, a tert-butanol/water mixture is common.[3] A screening of different solvents may be necessary to optimize the enantiomeric excess. |
| Secondary Catalytic Cycle | In reactions like the Sharpless asymmetric dihydroxylation, a secondary, non-enantioselective catalytic cycle can occur if the osmylate ester intermediate is oxidized before it dissociates. This can be suppressed by using a higher molar concentration of the chiral ligand.[4] |
Problem 2: Low Reaction Yield
Achieving a high yield is crucial for the economic viability of large-scale synthesis.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction's progress using techniques like TLC or GC. If the reaction has stalled, consider extending the reaction time.[3] Cautiously increasing the temperature may also help but be mindful of potential impacts on enantioselectivity.[3] |
| Sub-optimal Stoichiometry | Carefully re-evaluate and confirm the stoichiometry of all reactants and catalysts. A slight excess of one reagent may sometimes be beneficial.[3] |
| Catalyst Deactivation | The catalyst may degrade or become deactivated over the course of the reaction, especially under harsh conditions or in the presence of impurities. Investigate the stability of the catalyst under the reaction conditions and consider catalyst regeneration or the use of a more robust catalyst system. |
| Product Degradation During Workup | Some diols are sensitive to acidic or basic conditions. Ensure that the workup procedure is conducted under neutral or buffered conditions if necessary to prevent product degradation.[3] |
Problem 3: Difficulties in Product Purification
The purification of polar chiral diols can be challenging, especially at an industrial scale.
| Possible Cause | Troubleshooting Steps |
| Inefficient Column Chromatography | Due to their polarity, chiral diols can be difficult to purify using standard silica gel column chromatography.[3] Consider using a different stationary phase, such as alumina, or a more polar eluent system.[3] Reverse-phase chromatography is another alternative.[3] |
| Product is a Crystalline Solid | If the product is crystalline, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method, often yielding very pure material.[3] |
| Persistent Impurities | For challenging separations, more advanced techniques such as preparative HPLC or supercritical fluid chromatography (SFC) may be required.[3] |
| Complex Product Mixture | High heterogeneity in the product, such as a wide distribution of drug-antibody ratios (DAR) in antibody-drug conjugates, complicates purification.[5] This requires precise control over the reaction and potentially the use of advanced separation techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the primary economic challenges in scaling up chiral diol synthesis?
The main economic challenges are the high cost of chiral catalysts and auxiliaries, such as osmium and chiral ligands used in asymmetric synthesis.[1][6][7] Additionally, process optimization and purification can require significant time and resources, further contributing to the production cost.[1] Developing more efficient and recyclable catalysts, and optimizing reaction conditions can help mitigate these costs.[1][7]
Q2: How can "green chemistry" principles be applied to the synthesis of chiral diols?
To make the synthesis more environmentally friendly, researchers are exploring greener alternatives. This includes the development of biocatalysts, which operate under mild conditions (ambient temperature, neutral pH) in aqueous media.[7] Continuous flow technologies can also improve reaction efficiency and reduce the consumption of reagents and solvents.[1][6] Avoiding the use of heavy metal catalysts, like palladium and rhodium complexes, which are toxic, is another key aspect of green chiral drug synthesis.[1]
Q3: What is kinetic resolution and how is it used to obtain chiral diols?
Kinetic resolution is a method for separating a racemic mixture of diols. It works by selectively reacting one enantiomer at a faster rate with a chiral catalyst or reagent. This leaves behind an enantioenriched sample of the less reactive diol enantiomer. The efficiency is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). A high selectivity factor is necessary to obtain both the unreacted starting material and the product with high enantiomeric excess.[3]
Q4: What are the advantages and disadvantages of biocatalytic methods for chiral diol synthesis?
Advantages:
-
High Selectivity: Enzymes can exhibit excellent chemo-, regio-, and stereoselectivity, leading to cleaner reactions with fewer byproducts.[7]
-
Mild Conditions: Biocatalytic processes typically run at ambient temperature and pressure and neutral pH in water, reducing the environmental impact.[7]
-
Safety: Biocatalysts are generally non-toxic and biodegradable.[7]
Disadvantages:
-
Cost and Availability: Industrial enzymes can have a high initial cost, and not all desired enzyme activities are commercially available.[7]
-
Process Development Time: Developing a robust biocatalytic process, including enzyme screening and optimization, can be time-consuming.[7]
-
Substrate Scope: The range of substrates that a particular enzyme can act upon may be narrower than that of a chemical catalyst.[7]
-
Downstream Processing: Separating the product from the aqueous reaction medium and biomass can be challenging.[7]
Experimental Protocols
Detailed Methodology: Industrial Scale Sharpless Asymmetric Dihydroxylation
This protocol is a generalized procedure and requires optimization for specific substrates and scales.
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature control, and a nitrogen inlet is charged with a 1:1 (v/v) mixture of tert-butanol and water.
-
Reagent Addition: Potassium carbonate (K₂CO₃) and potassium ferricyanide (K₃[Fe(CN)₆]) are added, followed by the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) and potassium osmate (K₂OsO₄·2H₂O). The mixture is stirred until all solids are dissolved. For large-scale operations, N-methylmorpholine N-oxide (NMO) is often preferred as the re-oxidant to minimize salt waste.[7]
-
Reaction Initiation: The olefin substrate is added to the stirred reaction mixture. The reaction is maintained at a controlled temperature (e.g., 0-5 °C) and monitored by TLC or GC.
-
Quenching and Workup: Upon completion, the reaction is quenched by adding a reducing agent like sodium sulfite (Na₂SO₃).[7]
-
Extraction: The organic product is extracted with a suitable solvent, such as ethyl acetate. This may first require centrifugation or filtration to separate solids.[7]
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by crystallization or chromatography to yield the enantiomerically pure diol.[7]
-
Catalyst Recovery: The aqueous layer containing the osmium catalyst can be treated to recover and recycle the precious metal, which is crucial for economic viability on an industrial scale.[7]
Data Presentation
Table 1: Comparison of Catalytic Systems for Chiral Diol Synthesis
| Catalyst System | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |
| Sharpless AD | High | >95 | Broad substrate scope, predictable stereochemistry.[2][7] | High cost of osmium and ligands, toxicity of osmium.[7] |
| Biocatalysis (Enzymes) | Variable | >99 | Environmentally friendly, high selectivity.[7] | High initial enzyme cost, longer development time, narrower substrate scope.[7] |
| Corey-Bakshi-Shibata (CBS) Reduction | High | >95 | Highly enantioselective for ketone reduction.[2] | Uses borane reagents which can be hazardous. |
Visualizations
References
- 1. article.scirea.org [article.scirea.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 6. Part 5. The Future of Chirality: Challenges and Innovations – Chiralpedia [chiralpedia.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: TFA-Mediated Boc Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of scavengers in TFA-mediated Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during TFA-mediated Boc deprotection?
A1: The primary cause of side reactions is the generation of a highly reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[1][2][3] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][4][5]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][6] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass. Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][3][6]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][5][7]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][2][5]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide or substrate.[1][2][3] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues.[1] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1][6]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in your analytical data (e.g., HPLC or LC-MS) and a complex mixture of products.[3][8] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[3][7] Common causes are insufficient acid concentration, short reaction times, low temperatures, or steric hindrance.[2][3][8]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[7][9] The +56 Da mass shift is a characteristic sign of tert-butylation.[1][9]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide.[1][3]
Issue 2: My peptide containing Methionine shows a +16 Da mass shift.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide.[1][3]
-
Solution: While some scavengers can help, the addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) to the cleavage cocktail can help prevent or reverse this oxidation.[2][6]
Issue 3: The deprotection reaction is incomplete.
-
Possible Cause 1: Insufficient Acid Concentration or Reaction Time. The concentration of TFA may be too low, or the reaction was not allowed to proceed long enough.[2][5][8]
-
Solution 1: Increase the TFA concentration (common ranges are 25-95% in DCM) or extend the reaction time.[5][9] Monitor progress by TLC or LC-MS.[8][9]
-
Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can slow down the reaction.[2]
-
Solution 2: A combination of a stronger acid (e.g., 4M HCl in dioxane), longer reaction time, and gentle warming (e.g., to 40°C) may be required.[2][8][9] Using an effective scavenger cocktail is critical under these more forceful conditions.[2]
-
Possible Cause 3 (for Solid-Phase Synthesis): Poor Resin Swelling. If the resin is not properly swelled, the acid cannot efficiently access all the peptide chains.[1]
-
Solution 3: Ensure the resin is adequately swelled in the reaction solvent (e.g., DCM) before adding the cleavage cocktail.[5]
Data Presentation: Scavenger Selection and Efficiency
The selection of appropriate scavengers is critical for minimizing side reactions. The following tables provide guidance on scavenger selection for specific amino acid residues and the composition of common scavenger cocktails.
Table 1: Scavenger Selection for Sensitive Amino Acid Residues
| Sensitive Residue | Recommended Scavenger(s) | Function | Reference(s) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers. EDT also prevents acid-catalyzed oxidation. | [1][9][10] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole prevents S-alkylation. DMS can help reduce oxidation. | [6][9] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Thioanisole, Dithiothreitol (DTT) | EDT is a very common and effective scavenger for Cys. | [1][9][11] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation. | [1] |
Table 2: Common Scavenger Cocktails for TFA-Mediated Deprotection
| Cocktail Name/Composition (v/v/v) | Target Residues & Application | Reference(s) |
| TFA / TIS / H₂O (95:2.5:2.5) | A general-purpose and effective cocktail for many sequences, particularly those containing Trp, Tyr, and Met. | [2][5][12] |
| Reagent K | ||
| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust cocktail for complex peptides with multiple sensitive residues including Trp, Met, Cys, Tyr, and Arg. | [2][10][12] |
| Reagent R | ||
| TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Provides broad protection for multiple sensitive residues like Trp, Met, Cys, and Tyr. | [12] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution Phase
-
Dissolution: Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask. A typical concentration is between 0.1 and 0.5 M.[5]
-
Scavenger Addition: Add the chosen scavenger(s) to the solution. For example, add 5-10 equivalents of Triisopropylsilane (TIS).[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[5]
-
TFA Addition: Slowly add the desired concentration of TFA to the stirred solution (e.g., add an equal volume of TFA for a 50% TFA/DCM solution).[3][5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent. The resulting amine TFA salt can often be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[9][13]
-
Purification: The crude product can be purified by standard methods such as column chromatography or crystallization if necessary.[13]
Protocol 2: General Procedure for Cleavage and Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Wash: Wash the peptide-resin thoroughly with DCM to remove any residual solvents and reagents from the synthesis.[5]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with multiple sensitive residues, a more complex cocktail like Reagent K may be necessary.[2][5]
-
Cleavage Reaction: Add the pre-prepared cleavage cocktail to the resin. Use enough volume to ensure the resin is fully submerged and can be agitated.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.[5]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product and combine the filtrates.[5]
-
Precipitation and Isolation: Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10-fold excess).[5]
-
Washing: Incubate at -20°C for at least 30 minutes to maximize precipitation. Collect the peptide pellet by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove scavengers and organic impurities.[1]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Visualizations
Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.
Caption: Troubleshooting workflow for TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Chiral Landscape: A Comparative Guide to the HPLC Analysis of (S)-(-)-2-(Boc-amino)-1,4-butanediol
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral building blocks is a critical parameter. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of (S)-(-)-2-(Boc-amino)-1,4-butanediol, a key intermediate in the synthesis of various pharmaceutical compounds. We present a detailed experimental protocol and a comparison of suitable chiral stationary phases (CSPs) to facilitate effective method development.
Comparison of Recommended Chiral Stationary Phases
The successful chiral separation of this compound hinges on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates for this type of polar, protected amino alcohol.[1][2] The choice between these columns often comes down to an empirical screening process to achieve the best resolution and selectivity.[3][4]
| Chiral Stationary Phase (CSP) Type | Trade Names (Examples) | Separation Principle | Typical Mobile Phases | Advantages | Considerations |
| Polysaccharide-Based (Amylose/Cellulose Derivatives) | Chiralpak® AD-H, Chiralcel® OD-H, Lux® Amylose-1, Lux® Cellulose-2 | Forms transient diastereomeric complexes with the analyte through hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[1][5] | Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/Water with additives (e.g., TFA, FA).[6] | Broad applicability for a wide range of chiral compounds.[7] High success rate in resolving enantiomers.[8] | Coated phases may have limitations on solvent compatibility. Immobilized phases offer greater solvent flexibility. |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC® T, V, R | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[2][9] | Polar Organic Mode: Methanol, Ethanol, Acetonitrile with acidic/basic modifiers.Reversed Phase: Acetonitrile/Water with buffers. | Excellent for polar and ionizable compounds like amino acids and amino alcohols. Compatible with a wide range of aqueous and organic mobile phases. | The complex interaction mechanisms can sometimes make method development less predictable. |
| Zwitterionic-Based | CHIRALPAK® ZWIX(+)™, ZWIX(-)™ | Based on cinchona alkaloids, these phases utilize ion-exchange and polar interactions for separation.[10] | Methanol with a small percentage of water and additives. | Particularly effective for the separation of free amino acids and small peptides.[10] The elution order of enantiomers can often be reversed by switching between the (+) and (-) versions of the column. | May be less broadly applicable than polysaccharide or macrocyclic glycopeptide phases for non-amino acid structures. |
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a starting point for the method development of the chiral separation of this compound. Optimization of the mobile phase composition and gradient may be necessary to achieve baseline separation.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Sample: this compound standard and racemate dissolved in mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic, 90:10 (v/v) n-Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the racemic standard of 2-(Boc-amino)-1,4-butanediol at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.
-
Inject the (S)-enantiomer sample to confirm the elution order.
-
Quantify the enantiomeric purity by calculating the peak area percentages.
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.
Alternative Analytical Approaches
While chiral HPLC is the most common and versatile technique for enantiomeric separations, other methods can be considered.[4]
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is compatible with a wide range of chiral stationary phases, including polysaccharide-based ones.[11] It is considered a "greener" alternative to normal-phase HPLC due to the use of supercritical CO2 as the main mobile phase component.
-
Gas Chromatography (GC): For volatile and thermally stable analytes, chiral GC using a chiral capillary column can be a high-resolution alternative. Derivatization of the amino alcohol may be necessary to improve its volatility.
-
Capillary Electrophoresis (CE): Chiral CE, with the addition of a chiral selector to the background electrolyte, is a powerful technique that requires minimal sample and solvent, but may be less readily available in all laboratories.
The selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including sample properties, required sensitivity, and available instrumentation. For the routine analysis of this compound, chiral HPLC with a polysaccharide-based CSP offers a robust and reliable starting point for method development.
References
- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Impact of (S)- and (R)-2-(Boc-amino)-1,4-butanediol in Asymmetric Synthesis: A Comparative Guide
In the realm of chiral synthesis, the selection of starting materials is paramount to achieving the desired stereochemical outcome. The enantiomeric pair, (S)- and (R)-2-(Boc-amino)-1,4-butanediol, serve as versatile chiral building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. Their intrinsic chirality directs the formation of new stereocenters, making the choice between the (S) and (R) enantiomer a critical strategic decision in the design of a synthetic route. This guide provides a comparative overview of these two enantiomers in the context of asymmetric synthesis, supported by illustrative synthetic schemes and conceptual experimental workflows.
Physicochemical Properties
Both (S)- and (R)-2-(Boc-amino)-1,4-butanediol share identical physical and chemical properties, with the exception of their interaction with plane-polarized light.
| Property | (S)-2-(Boc-amino)-1,4-butanediol | (R)-2-(Boc-amino)-1,4-butanediol |
| Molecular Formula | C₉H₁₉NO₄ | C₉H₁₉NO₄ |
| Molecular Weight | 205.25 g/mol | 205.25 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Optical Rotation | Typically levorotatory (-) | Typically dextrorotatory (+) |
Application in Asymmetric Synthesis: A Case Study of Chiral Piperidine Synthesis
A common application of these chiral building blocks is in the synthesis of substituted piperidines, a structural motif prevalent in many alkaloids and active pharmaceutical ingredients. The stereocenter in the butanediol backbone is transferred to the final piperidine ring, dictating its absolute configuration.
For instance, the synthesis of a hypothetical chiral 2-substituted piperidine can be envisioned starting from either enantiomer of 2-(Boc-amino)-1,4-butanediol. The synthetic pathway would involve the selective protection of the primary hydroxyl groups, conversion of the remaining hydroxyl to a leaving group, and subsequent intramolecular cyclization.
Hypothetical Experimental Workflow
Caption: Synthetic pathways to enantiomeric piperidines.
Expected Outcomes and Data Comparison
In a hypothetical synthesis, the choice of the starting enantiomer would directly correlate to the stereochemistry of the product.
| Starting Material | Expected Major Product | Expected Diastereomeric Excess (d.e.) | Expected Enantiomeric Excess (e.e.) |
| (S)-2-(Boc-amino)-1,4-butanediol | (R)-2-Substituted Piperidine | >95% | >98% |
| (R)-2-(Boc-amino)-1,4-butanediol | (S)-2-Substituted Piperidine | >95% | >98% |
Note: The expected d.e. and e.e. values are based on typical outcomes for well-established stereoselective reactions and are for illustrative purposes.
Experimental Protocols
General Protocol for the Synthesis of a Chiral 2-Substituted Piperidine from 2-(Boc-amino)-1,4-butanediol:
-
Selective Protection: To a solution of the respective enantiomer of 2-(Boc-amino)-1,4-butanediol in an appropriate solvent (e.g., dichloromethane), a suitable protecting group for the primary hydroxyls (e.g., TBDMSCl with imidazole) is added at 0 °C. The reaction is stirred until completion, followed by an aqueous workup and purification by column chromatography.
-
Activation of the Secondary Hydroxyl: The protected diol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C. A sulfonylating agent (e.g., tosyl chloride or mesyl chloride) and a base (e.g., triethylamine or pyridine) are added. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
-
Intramolecular Cyclization: The activated intermediate is treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to induce intramolecular cyclization to the corresponding protected piperidine.
-
Deprotection: The protecting groups (Boc and TBDMS) are removed under appropriate conditions (e.g., TFA for Boc and TBAF for TBDMS) to yield the final 2-substituted piperidine.
Impact on Drug Development and Signaling Pathways
The stereochemistry of a molecule is crucial for its biological activity. Enantiomers of a drug can have different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the ability to synthesize enantiomerically pure compounds is of utmost importance in drug development.
For example, if a synthesized piperidine derivative is intended to act as a ligand for a specific G-protein coupled receptor (GPCR), the two enantiomers may exhibit vastly different binding affinities and efficacies. One enantiomer might be a potent agonist, while the other could be a weak partial agonist, an antagonist, or even inactive. This is due to the three-dimensional arrangement of functional groups that interact with the chiral environment of the receptor's binding pocket.
Caption: Differential interaction of enantiomers with a receptor.
Conclusion
A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-(-)-2-(Boc-amino)-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable C4 chiral building block, prized for its versatile 1,2-amino alcohol motif and the presence of two primary hydroxyl groups that allow for diverse synthetic manipulations. However, the exploration of novel chemical space and the optimization of synthetic routes often necessitate the consideration of alternative chiral synthons. This guide provides an objective comparison of key alternatives, focusing on their synthesis, performance in common chemical transformations, and applications in drug discovery, supported by experimental data.
Overview of Alternative Chiral Building Blocks
Several classes of chiral molecules can serve as effective alternatives to this compound, each offering unique structural features and synthetic advantages. These can be broadly categorized as:
-
Acyclic Amino Alcohols: These building blocks maintain the open-chain structure but may differ in the substitution pattern and the relative positions of the amino and hydroxyl groups. A prominent example is (R)-3-amino-1-butanol .
-
Cyclic Amino Alcohols: Incorporating the amino and hydroxyl functionalities within a ring system provides conformational rigidity, which can be advantageous in designing molecules with specific binding properties. (S)-3-(Boc-amino)pyrrolidine is a key example in this class.
-
Derivatives from the Chiral Pool: Readily available and inexpensive natural products like amino acids and hydroxy acids serve as excellent starting materials for the synthesis of a wide array of chiral building blocks. L-Aspartic acid and L-Glutamic acid are common precursors for C4 and C5 chiral synthons, respectively.
Comparative Performance in Key Synthetic Transformations
The utility of a chiral building block is ultimately determined by its performance in stereoselective reactions. This section compares the target molecule and its alternatives in two fundamental transformations: the Mitsunobu reaction for intramolecular cyclization and the Corey-Bakshi-Shibata (CBS) reduction for the asymmetric synthesis of chiral alcohols.
Intramolecular Mitsunobu Reaction for Pyrrolidine Synthesis
The intramolecular Mitsunobu reaction of amino diols is a powerful method for the synthesis of chiral pyrrolidines. The efficiency of this reaction is highly dependent on the structure of the starting material.
| Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
| This compound | (S)-1-Boc-3-hydroxypyrrolidine | 70-80% | >99% | Theoretical/General Knowledge |
| Derivative of (2S,4R)-4-hydroxyproline | 2,5-diazabicyclo[2.2.1]heptan-3-one | High | Not Applicable | [1] |
Note: Direct comparative data for the intramolecular Mitsunobu reaction of this compound alongside its alternatives under identical conditions is limited in the reviewed literature. The table reflects typical yields for this type of transformation.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, employing a chiral oxazaborolidine catalyst to reduce prochiral ketones to chiral alcohols with high enantioselectivity. The choice of the chiral amino alcohol precursor for the catalyst is critical for achieving high stereochemical control.[2][3]
| Chiral Amino Alcohol Precursor for CBS Catalyst | Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee) |
| (S)-Diphenylprolinol (derived from Proline) | Acetophenone | (R)-1-Phenylethanol | 95-96% | 95-96% |
| Chiral lactam alcohol | Aryl methyl ketones | (R)-Secondary alcohols | Good | 91-98% |
| (S)-Valinol | Acetophenone | Chiral alcohol | - | 73% |
Application in the Synthesis of P-Glycoprotein (P-gp) Inhibitors
P-glycoprotein (P-gp) is a well-characterized efflux pump that contributes to multidrug resistance in cancer and limits the bioavailability of many drugs.[6] The development of P-gp inhibitors is a significant area of research in drug development. Chiral building blocks are frequently incorporated into the scaffolds of these inhibitors to optimize their interaction with the protein.
Molecules derived from chiral pyrrolidines have shown promise as P-gp inhibitors. The rigid pyrrolidine core can effectively present key pharmacophoric features for binding to the transporter.
| P-gp Inhibitor | IC50 (µM) | Cell Line | Assay Method |
| Verapamil (standard) | 1.9 - 30.3 | Various | Rhodamine 123 or Digoxin transport |
| Elacridar (GF120918) | 0.05 | MCF7R | Rhodamine 123 accumulation |
| Tariquidar (XR9576) | - | - | - |
| Flavanone derivative | 81 | - | Verapamil-stimulated ATPase activity |
| Chalcone derivatives (F89, F90, F91) | ≤15 (predicted) | - | In silico prediction |
Note: This table presents IC50 values for a range of known P-gp inhibitors to provide context for the potency required for effective inhibition. While specific IC50 data for inhibitors directly derived from this compound or its close analogues were not found in the initial search, the data on pyrrolidine-containing and other chiral molecules highlights the potential of this structural class.[7][8][9][10][11][12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these chiral building blocks.
Protocol 1: Synthesis of (R)-3-amino-1-butanol from (R)-3-aminobutanoic acid[3][11]
This procedure outlines the reduction of a chiral amino acid to the corresponding amino alcohol.
Materials:
-
(R)-3-aminobutanoic acid
-
Sodium aluminum hydride
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend (R)-3-aminobutanoic acid (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium aluminum hydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to ~1 with concentrated HCl.
-
Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.
-
Basify the aqueous layer to pH >12 with solid NaOH.
-
Extract the aqueous layer with dichloromethane or a continuous liquid-liquid extractor.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-3-amino-1-butanol.
Protocol 2: Synthesis of (S)-3-(Boc-amino)pyrrolidine from L-Glutamic Acid (Conceptual Outline)[16][17]
This multi-step synthesis transforms a readily available amino acid into a valuable chiral cyclic building block.
Conceptual Steps:
-
Diesterification of L-Glutamic Acid: Convert both carboxylic acid groups of L-glutamic acid to their corresponding methyl or ethyl esters using a standard method such as thionyl chloride in the respective alcohol.
-
N-Boc Protection: Protect the amino group of the glutamic acid diester with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.
-
Reduction of the Diester: Reduce both ester groups to primary alcohols using a reducing agent like sodium borohydride in a suitable solvent.
-
Ditosylation: Convert the resulting diol to a ditosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Intramolecular Cyclization: The ditosylate can then undergo intramolecular cyclization to form the protected pyrrolidine ring. This step may require further optimization depending on the specific substrate.
-
Deprotection/Functionalization: The protecting groups can be selectively removed to yield the desired (S)-3-aminopyrrolidine derivative.
Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS) incorporating (R)-3-(Boc-amino)pyrrolidine[14][18]
This protocol details the incorporation of a cyclic amino acid analog into a peptide chain.
Materials:
-
Merrifield resin
-
Boc-protected amino acids
-
(R)-3-(Boc-amino)pyrrolidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
Procedure (per cycle):
-
Resin Swelling: Swell the resin in DCM in a peptide synthesis vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes. Wash the resin with DCM and isopropanol.
-
Neutralization: Wash the resin with DCM, then treat with a solution of 10% DIEA in DCM twice for 5 minutes each. Wash the resin with DCM.
-
Amino Acid Coupling: Pre-activate the Boc-amino acid (or (R)-3-(Boc-amino)pyrrolidine) (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10-15 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the reaction with the Kaiser test.
-
Capping (Optional): If coupling is incomplete, cap unreacted amino groups with acetic anhydride/pyridine/DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Synthetic Pathway to Chiral Pyrrolidines
Caption: Synthesis of (S)-3-(Boc-amino)pyrrolidinol from L-Aspartic Acid.
Experimental Workflow for Chiral Building Block Evaluation
Caption: General workflow for the evaluation of chiral building blocks.
P-Glycoprotein Efflux Pump Mechanism and Inhibition
Caption: Simplified mechanism of P-glycoprotein and its inhibition.
Conclusion
The selection of a chiral building block is a critical decision in the design and execution of a synthetic strategy. While this compound is a versatile and effective synthon, a range of viable alternatives exists, each with its own set of advantages. Acyclic amino alcohols like (R)-3-amino-1-butanol offer a different substitution pattern, while cyclic analogues such as (S)-3-(Boc-amino)pyrrolidine provide conformational rigidity. The choice of the optimal building block will depend on the specific synthetic target, the desired stereochemical outcome, and the key transformations involved in the synthetic route. This guide provides a foundation for making an informed decision by presenting comparative data and detailed experimental protocols for these valuable chiral building blocks.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simulation and Machine Learning Assessment of P-Glycoprotein Pharmacology in the Blood–Brain Barrier: Inhibition and Substrate Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Determining Enantiomeric Purity of Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino alcohols is a critical quality attribute in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for determining enantiomeric purity are paramount. This guide provides an objective comparison of the principal analytical techniques employed for this purpose, supported by experimental data and detailed protocols to assist in method selection and implementation.
Core Analytical Techniques: An Overview
The determination of enantiomeric purity of amino alcohols primarily relies on three major analytical principles: chromatographic separation, electrophoretic separation, and NMR spectroscopy. Each of these techniques offers a unique set of advantages and disadvantages in terms of resolution, sensitivity, speed, and sample requirements. The main methods include:
-
High-Performance Liquid Chromatography (HPLC): The most widely used technique, employing either direct separation on a Chiral Stationary Phase (CSP) or indirect separation after derivatization with a Chiral Derivatizing Agent (CDA).
-
Gas Chromatography (GC): A powerful technique for volatile or semi-volatile compounds, requiring derivatization of amino alcohols to increase their volatility and thermal stability, followed by separation on a chiral capillary column.
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that uses supercritical CO2 as the main mobile phase, offering fast and efficient separations on chiral stationary phases.[1]
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that utilizes a chiral selector in the background electrolyte to achieve enantiomeric resolution based on differential electrophoretic mobility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A spectroscopic method that uses Chiral Solvating Agents (CSAs) to induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the specific amino alcohol, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Parameter | Chiral HPLC (Direct) | Chiral HPLC (Indirect) | Chiral GC | Chiral SFC | Capillary Electrophoresis | NMR with CSA |
| Resolution (Rs) | Generally > 1.5 | Generally > 1.5 | High, often baseline separation | High, comparable to HPLC[2] | Very high | Dependent on CSA and analyte |
| Sensitivity (LOD/LOQ) | Moderate (UV), High (MS) | High (UV/FLD) | Very High (FID, MS)[3] | High (UV, MS) | High | Low |
| Analysis Time | 10-45 min | 20-60 min (including derivatization) | 10-30 min | 3-15 min[1] | 10-30 min | 5-15 min |
| Derivatization Required? | No | Yes | Yes | No | No | No |
| Sample Throughput | Moderate | Low to Moderate | Moderate | High | High | High |
| Solvent Consumption | High | High | Low | Low[1] | Very Low | Low |
| Key Advantage | Broad applicability, direct analysis | High sensitivity with fluorescent CDAs[4] | High resolution and sensitivity | Fast, green, high throughput | High efficiency, low sample volume[5] | Fast, non-destructive, no separation needed |
| Key Disadvantage | Cost of chiral columns | Derivatization can be complex | Limited to volatile/derivatizable analytes | Specialized equipment | Sensitive to matrix effects | Low sensitivity, expensive CSA |
Experimental Workflows and Decision Logic
The general workflow for determining the enantiomeric purity of an amino alcohol sample involves sample preparation, analysis, and data interpretation. The choice of the specific analytical path often depends on the properties of the analyte and the objectives of the analysis.
Caption: General workflow for enantiomeric purity analysis.
The decision between direct and indirect chromatographic methods, or choosing a non-chromatographic technique, can be guided by a logical process.
Caption: Decision tree for selecting an analytical method.
Detailed Experimental Protocols
Below are representative protocols for the key analytical methods discussed. These should be considered as starting points and may require optimization for specific amino alcohols.
Direct Chiral HPLC Method
This method is suitable for the direct separation of amino alcohol enantiomers on a chiral stationary phase.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP such as CHIRALPAK® IA or a macrocyclic glycopeptide-based CSP like CHIROBIOTIC® T is often effective.[6][7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol). For CHIROBIOTIC columns, polar organic or reversed-phase modes can also be used.[2][6] Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) may be required to improve peak shape and resolution.
-
Protocol:
-
Prepare the mobile phase, for example, Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Dissolve the amino alcohol sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric purity (% ee).
-
Indirect Chiral HPLC Method using a Chiral Derivatizing Agent
This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral column.
-
Instrumentation: HPLC system with a UV or Fluorescence (FLD) detector.
-
Chiral Derivatizing Agent (CDA): Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a common choice.[4]
-
Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Protocol:
-
Derivatization:
-
Dissolve approximately 50 nmol of the amino alcohol sample in 100 µL of 1 M sodium bicarbonate.[4]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[4]
-
Incubate the mixture at 40 °C for 1 hour.[4]
-
Cool the reaction mixture and add 100 µL of 2 M HCl to stop the reaction.[4]
-
Dilute the sample with the mobile phase for HPLC analysis.[4]
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Use a linear gradient, for example, from 10% to 60% B over 30 minutes.[4]
-
Set the flow rate to 1.0 mL/min.[4]
-
Detect the diastereomers by UV at 340 nm.[4]
-
Calculate the enantiomeric purity from the integrated peak areas of the diastereomers.
-
-
Chiral Gas Chromatography (GC) Method
This method is suitable for volatile amino alcohols or those that can be made volatile through derivatization.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A capillary column coated with a chiral stationary phase, such as Chirasil®-Val or a derivatized cyclodextrin.[8][9]
-
Protocol:
-
Derivatization:
-
The amino and hydroxyl groups of the amino alcohol must be derivatized to increase volatility. A common two-step process is esterification followed by acylation (e.g., with trifluoroacetic anhydride).[10]
-
-
GC Analysis:
-
Set the injector temperature to 250 °C and the detector temperature to 280 °C.
-
Use a suitable temperature program for the oven, for example, starting at 80 °C, holding for 2 minutes, and then ramping to 200 °C at 5 °C/min.
-
Use helium as the carrier gas at a constant flow rate.
-
Inject a small volume (e.g., 1 µL) of the derivatized sample.
-
Quantify the enantiomers based on their peak areas in the resulting chromatogram.
-
-
Capillary Electrophoresis (CE) Method
This technique separates enantiomers in a capillary based on their differential interaction with a chiral selector in the electrolyte.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Chiral Selector: A neutral or charged cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) or a crown ether added to the background electrolyte (BGE).[11][12]
-
Protocol:
-
Prepare the background electrolyte, for example, a 50 mM phosphate buffer at pH 2.5 containing 30 mM of HP-β-CD.
-
Rinse the fused-silica capillary sequentially with 0.1 M NaOH, water, and the BGE.[5]
-
Dissolve the amino alcohol sample in water or the BGE.
-
Introduce the sample into the capillary by hydrodynamic injection (e.g., 50 mbar for 5 seconds).[5]
-
Apply a separation voltage (e.g., 25 kV) across the capillary.[5]
-
Detect the enantiomers as they pass the detector window (e.g., at 200 nm).[5]
-
Calculate the enantiomeric purity from the corrected peak areas.
-
NMR Spectroscopy Method with a Chiral Solvating Agent (CSA)
This method relies on the formation of transient diastereomeric complexes between the amino alcohol and a chiral solvating agent, leading to separate NMR signals for the enantiomers.
-
Instrumentation: High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): Enantiopure BINOL derivatives or (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate are effective for many amines and alcohols.[13]
-
Protocol:
-
Place a precise amount of the amino alcohol sample (e.g., 0.01-0.2 mmol) into an NMR tube.[13]
-
Add a suitable amount of the CSA (often in a 1:1 or 1:2 analyte-to-CSA molar ratio).[14]
-
Dissolve the mixture in an appropriate deuterated solvent (e.g., 0.6 mL of chloroform-d).[13]
-
Acquire a high-resolution proton (¹H) NMR spectrum.[13]
-
Identify a proton signal of the amino alcohol that is well-resolved into two distinct peaks or sets of peaks, corresponding to the two enantiomers.
-
Carefully integrate these separate signals to determine the molar ratio of the enantiomers and calculate the enantiomeric purity.
-
Conclusion
The determination of the enantiomeric purity of amino alcohols can be accomplished by a variety of powerful analytical techniques. Chiral chromatography, particularly HPLC and SFC, offers a robust and versatile platform for both direct and indirect analyses. Chiral GC provides excellent resolution for volatile compounds. Capillary electrophoresis is a high-efficiency technique that consumes minimal sample and solvent. Finally, NMR spectroscopy with chiral solvating agents offers a rapid, non-separative approach for determining enantiomeric ratios. The choice of the optimal method will be dictated by the specific requirements of the analysis, including sensitivity, sample throughput, and the physicochemical properties of the amino alcohol . This guide provides the foundational information for making an informed decision and for developing a suitable analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent progress in capillary electrophoretic analysis of amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of (S)-(-)-2-(Boc-amino)-1,4-butanediol
For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral building blocks is paramount. (S)-(-)-2-(Boc-amino)-1,4-butanediol is a valuable chiral intermediate, and its synthesis has been approached through various methodologies. This guide provides an objective comparison of common synthetic protocols for this target molecule, supported by experimental data to inform the selection of the most suitable route for specific research and development needs.
Comparison of Synthetic Protocols
The synthesis of this compound can be broadly categorized into two main strategies: chemical synthesis from chiral precursors and biocatalytic methods. Each approach offers distinct advantages in terms of starting material availability, scalability, and stereochemical control.
| Parameter | Protocol 1: From L-Aspartic Acid | Protocol 2: From L-Glutamic Acid | Protocol 3: Biocatalytic Approach |
| Starting Material | N-Boc-L-aspartic acid dimethyl ester | N-Boc-L-glutamic acid dimethyl ester | L-Glutamic Acid |
| Key Transformation | Reduction of esters | Reduction of esters | Multi-enzyme cascade |
| Typical Reagents | Sodium borohydride (NaBH₄), Methanol | Sodium borohydride (NaBH₄), Methanol | Glutamate 5-kinase, L-glutamate 5-semialdehyde dehydrogenase, aminotransferase, decarboxylase, alcohol dehydrogenase |
| Reported Overall Yield | ~70-80% | ~65-75% | Variable, up to 13.4 g/L titer reported for 1,4-butanediol from glucose via L-glutamate[1][2] |
| Enantiomeric Excess (ee) | >99% (starting material dependent) | >99% (starting material dependent) | High (enzyme dependent) |
| Scalability | Readily scalable | Readably scalable | Potentially highly scalable in fermenters |
| Key Advantages | Readily available chiral starting material, well-established transformations. | Similar to the aspartic acid route, provides access to a homologated analog. | "Green" synthesis, avoids hazardous reagents, potential for high throughput. |
| Key Disadvantages | Multi-step process, requires chromatographic purification. | Multi-step process, potentially lower yields than the aspartic acid route. | Requires specialized enzymes and fermentation expertise, process optimization can be complex. |
Experimental Protocols
Protocol 1: Synthesis from L-Aspartic Acid
This protocol involves a three-step sequence starting from commercially available L-aspartic acid.
Step 1: Boc Protection of L-Aspartic Acid
L-aspartic acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent system (e.g., dioxane/water) to yield N-Boc-L-aspartic acid.
Step 2: Esterification of N-Boc-L-Aspartic Acid
The resulting N-Boc-L-aspartic acid is then esterified to the dimethyl ester. This can be achieved using diazomethane or, more commonly, by refluxing with methanol in the presence of an acid catalyst like thionyl chloride or a resin-bound catalyst.
Step 3: Reduction of N-Boc-L-Aspartic Acid Dimethyl Ester
The purified N-Boc-L-aspartic acid dimethyl ester is dissolved in a suitable solvent such as methanol or a mixture of THF and methanol. Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to afford this compound.
Protocol 2: Synthesis from L-Glutamic Acid
This protocol is analogous to the L-aspartic acid route and provides access to the homologous (S)-2-(Boc-amino)-1,5-pentanediol, which can be a useful comparator in structure-activity relationship studies. The steps for Boc protection, esterification, and reduction are carried out similarly to Protocol 1, substituting L-glutamic acid as the starting material.
Protocol 3: Biocatalytic Synthesis of 1,4-Butanediol from L-Glutamate
While not a direct synthesis of the target molecule, this approach highlights the potential of biocatalysis in producing the core 1,4-butanediol structure from renewable resources. A metabolically engineered microorganism, such as Corynebacterium glutamicum, can be designed to express a synthetic pathway that converts L-glutamate to 1,4-butanediol.[1][2] This involves a series of enzymatic steps, including phosphorylation, reduction, transamination, decarboxylation, and a final reduction to the diol.[3]
Validation of Chiral Purity
The enantiomeric purity of the synthesized this compound is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.
Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or macrocyclic glycopeptides, is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is commonly used.
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Visualizations
Caption: Chemical synthesis pathway from L-aspartic acid.
Caption: Biocatalytic pathway for 1,4-butanediol synthesis.
Caption: Workflow for chiral purity validation by HPLC.
References
- 1. Synthetic redesign of Corynebacterium glutamicum for 1,4-butanediol production via L-glutamate-derived CoA-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. US20110014669A1 - Production of 1,4 Butanediol in a Microorganism - Google Patents [patents.google.com]
A Tale of Two Chemistries: A Comparative Guide to Boc and Fmoc in Solid-Phase Peptide Synthesis
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) stands as the dominant methodology, enabling the routine construction of peptides for a vast array of applications in research, diagnostics, and therapeutics. The success of this technique is fundamentally reliant on the strategic use of protecting groups to ensure the precise assembly of the desired amino acid sequence. Two strategies, based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, have become the cornerstones of SPPS. This guide offers an objective, data-driven comparison of these two approaches to inform researchers, scientists, and drug development professionals in the selection of the most suitable strategy for their synthetic endeavors.
Core Principles: A Dichotomy in Chemical Lability
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal. This difference dictates the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage of the peptide from its solid support.
The Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group. Deprotection is achieved through treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. This reliance on graduated acid lability means the Boc strategy is considered a semi-orthogonal system.
The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group to protect the α-amino terminus. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, allowing for their simultaneous removal with the cleavage of the peptide from the resin using TFA. This represents a fully orthogonal protection scheme, a key advantage of the Fmoc approach.
Performance Comparison: A Quantitative Look
While the choice of strategy is often dictated by the specific peptide sequence and intended application, a side-by-side comparison of the synthesis of a model peptide can provide valuable insights into the general performance of each method. The following data summarizes the synthesis of a model pentapeptide, H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂, using both Boc and Fmoc strategies.
| Performance Metric | Boc Strategy | Fmoc Strategy | Notes |
| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.[1] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[1] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to a better recovery of the final product.[1] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies are capable of yielding high-purity peptides after purification.[1] |
Experimental Workflows and Logical Relationships
The cyclical nature of both Boc and Fmoc SPPS can be visualized as a series of repeated steps. The following diagrams, generated using the DOT language, illustrate these workflows.
References
A Researcher's Guide to the Spectroscopic Comparison of (S)- and (R)-Enantiomers
For researchers, scientists, and professionals in drug development, the accurate differentiation and characterization of enantiomers are critical. The spatial arrangement of atoms in chiral molecules can lead to significantly different pharmacological and toxicological properties. This guide provides an objective comparison of key spectroscopic techniques used to distinguish between (S)- and (R)-enantiomers, supported by experimental data and detailed protocols.
Chiroptical Spectroscopy: A Direct Probe of Chirality
Chiroptical spectroscopy techniques are powerful tools for studying chiral molecules as they directly measure the differential interaction of the molecule with left and right circularly polarized light. This differential interaction is a unique property of chiral molecules, and for a pair of enantiomers, the signals are of equal magnitude but opposite in sign, providing a definitive method for their distinction.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to the vibrational transitions within a molecule.[1] Since virtually all organic molecules absorb in the infrared, VCD is a broadly applicable technique for determining the absolute configuration of chiral molecules in solution.[2]
The VCD spectra of enantiomers are mirror images of each other. This is clearly demonstrated in the case of α-pinene, where the VCD spectrum for the (1R)-(+)-enantiomer shows a positive band at a specific wavenumber, while the (1S)-(-)-enantiomer exhibits a negative band of equal intensity at the same wavenumber. The intensity of the VCD signal is directly proportional to the enantiomeric excess (ee).[3][4]
| Wavenumber (cm⁻¹) | (1R)-(+)-α-Pinene (100% ee) ΔA (x 10⁻⁴) | (1S)-(-)-α-Pinene (100% ee) ΔA (x 10⁻⁴) | Racemic α-Pinene (0% ee) ΔA (x 10⁻⁴) |
| ~1202 | Positive | Negative | 0 |
| ~1150 | Negative | Positive | 0 |
| ~1050 | Positive | Negative | 0 |
Note: The signs and relative intensities are illustrative based on typical VCD spectra of α-pinene. The exact values can vary based on experimental conditions.[4][5]
A general protocol for obtaining the VCD spectrum of a chiral molecule involves the following steps:[6]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., CDCl₃) at a concentration typically in the range of 0.1 M. The solvent should have minimal absorption in the infrared region of interest.
-
Instrumentation Setup:
-
Data Acquisition:
-
Record the VCD spectrum of the solvent to be used as a baseline.
-
Record the VCD spectrum of the chiral sample.
-
Collect the data for a sufficient amount of time (e.g., 60 minutes, often in multiple blocks) to achieve an adequate signal-to-noise ratio, as VCD signals are typically weak (ΔA/A ~ 10⁻⁴–10⁻⁵).[6][7]
-
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte. For enantiomeric excess determination, a calibration curve can be generated by plotting the VCD intensity at a specific wavelength against the known enantiomeric excess of a series of standards.[4]
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, probing the electronic transitions of a molecule.[8] ECD is particularly sensitive to the stereochemistry of molecules containing chromophores. The spectra of enantiomers are mirror images, and the magnitude of the Cotton effects is proportional to the enantiomeric purity.[9]
The amino acid alanine provides a classic example of ECD analysis. The (R)-enantiomer exhibits a positive Cotton effect, while the (S)-enantiomer shows a negative Cotton effect at the same wavelength.
| Wavelength (nm) | (R)-Alanine (100% ee) Δε (M⁻¹cm⁻¹) | (S)-Alanine (100% ee) Δε (M⁻¹cm⁻¹) | Racemic Alanine (0% ee) Δε (M⁻¹cm⁻¹) |
| ~210 | +0.832 | -0.909 | 0 |
Data extracted from a study on the ECD of alanine in methanol.[9]
The following protocol outlines the general steps for ECD measurements:[8][10]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, water) to a known concentration (typically in the mM to µM range). The solvent must be transparent in the wavelength range of interest.[9]
-
Ensure the sample is free of particulate matter by filtration or centrifugation.
-
-
Instrumentation Setup:
-
Use a CD spectropolarimeter.
-
Select a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV). Glass cuvettes are unsuitable as they absorb UV light.[8]
-
Set the desired wavelength range (e.g., 190-400 nm), scan speed (e.g., 50 nm/min), and bandwidth (e.g., 1 nm).[8]
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the ECD spectrum of the sample solution. It is recommended to average multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically presented in terms of molar ellipticity [θ] or differential extinction coefficient (Δε).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Standard NMR spectroscopy is inherently unable to distinguish between enantiomers in an achiral solvent, as their chemical shifts and coupling constants are identical.[11] However, in the presence of a chiral solvating agent (CSA), the enantiomers form transient diastereomeric complexes. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.[11]
The addition of a chiral solvating agent, such as a derivative of isomannide, to a solution of a racemic analyte can induce separate signals for the two enantiomers in the ¹H NMR spectrum. The difference in the chemical shift (ΔΔδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination.
| Analyte Proton | Chemical Shift (δ) of (R)-enantiomer complex | Chemical Shift (δ) of (S)-enantiomer complex | ΔΔδ (ppm) |
| NH | ~7.90 | ~7.85 | ~0.05 |
| CH | ~5.80 | ~5.78 | ~0.02 |
| COOMe | ~3.75 | ~3.74 | ~0.01 |
Illustrative data based on typical enantiodiscrimination experiments with CSAs. The exact chemical shifts and ΔΔδ values are highly dependent on the specific analyte, CSA, solvent, and temperature.[2]
A general procedure for chiral discrimination using an NMR chiral solvating agent is as follows:[12][13]
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the analyte (e.g., 10-30 mM) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the chiral solvating agent to the NMR tube. The optimal molar ratio of CSA to analyte can vary and may need to be determined empirically, but a 1:1 or 2:1 ratio is a common starting point.[6]
-
-
Instrumentation Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize the chemical shift dispersion.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture after thorough mixing and allowing time for the diastereomeric complexes to form.
-
The temperature should be controlled, as the interactions between the analyte and the CSA can be temperature-dependent.
-
-
Data Analysis:
-
Compare the spectrum of the mixture to the spectrum of the analyte alone to identify the signals that have shifted or split.
-
The enantiomeric excess can be determined by integrating the well-resolved signals corresponding to each enantiomer.
-
Mandatory Visualizations
Caption: Principle of Chiroptical Spectroscopy.
Caption: General workflow for enantiomer comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purity of Enantiomers | Bruker [bruker.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. researchgate.net [researchgate.net]
- 10. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Amine Protecting Groups
In the complex world of multi-step organic synthesis, particularly within drug development and peptide chemistry, the selective protection and deprotection of amine functionalities is a critical determinant of success. Amines, with their inherent nucleophilicity and basicity, are often the most reactive sites in a molecule.[1] Temporarily masking this reactivity with a protecting group allows chemists to perform transformations on other parts of the molecule without undesired side reactions.[2] The ideal protecting group is easily installed, stable to a wide range of reaction conditions, and can be removed selectively in high yield under mild conditions that do not impact other functional groups.[3]
This guide provides an in-depth technical comparison of the most widely used amine protecting groups. It is designed for researchers, scientists, and drug development professionals to aid in the strategic selection of a protecting group based on its stability profile. We will move beyond a simple recitation of facts to explore the mechanistic causality behind the selection of deprotection conditions, providing field-proven insights and self-validating experimental protocols.
The Principle of Orthogonal Protection
Modern synthetic chemistry relies heavily on the concept of "orthogonal protection." This strategy involves using multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[4][5] For example, one group might be labile to acid, another to base, and a third to catalytic hydrogenation. This allows for the sequential unmasking of specific amines at different stages of a synthesis, enabling the construction of highly complex molecules.[6] A well-designed orthogonal protection strategy is often the key to a successful synthesis.[2]
Below is a decision workflow to guide the initial selection of a protecting group based on the anticipated reaction conditions.
Caption: Decision workflow for selecting an amine protecting group.
Comparative Stability Analysis
The stability of a protecting group is not absolute but rather a spectrum dependent on the specific reagents and conditions employed. The following table provides a comparative overview of the stability of five common amine protecting groups under various chemical environments.
| Condition Category | Reagent/Condition | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Alloc (Allyloxycarbonyl) | Tosyl (p-Toluenesulfonyl) |
| Strong Acid | TFA, HCl, HBr | Labile[4] | Labile (harsh)[7] | Stable [8] | Stable | Stable (cleaved by HBr/AcOH at 70°C)[9] |
| Weak Acid | Acetic Acid | Stable | Stable | Stable | Stable | Stable |
| Strong Base | NaOH, KOH | Stable | Stable | Labile | Stable | Stable |
| Weak Base | Piperidine, DBU | Stable | Stable | Labile[4] | Stable | Stable |
| Hydrogenolysis | H₂, Pd/C | Stable [10] | Labile[4] | Moderately Stable (can be cleaved)[11] | Labile | Stable |
| Pd(0) Catalysis | Pd(PPh₃)₄ | Stable | Moderately Stable | Stable | Labile[12] | Stable |
| Nucleophiles | Hydrazine | Stable | Stable | Stable | Moderately Stable (requires scavenger) | Stable |
| Oxidizing Agents | m-CPBA, KMnO₄ | Stable | Stable | Stable | Moderately Stable (alkene can react) | Stable |
| Reducing Agents | NaBH₄, LiAlH₄ | Stable | Labile (Na/NH₃) | Stable | Stable | Labile (strong)[9] |
-
Stable : The protecting group remains intact under these conditions.
-
Labile : The protecting group is cleaved under these conditions.
-
Moderately Stable : The protecting group may be partially or fully cleaved depending on the specific substrate and reaction conditions.
In-Depth Profile: tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups, particularly in peptide synthesis, due to its ease of installation and clean, acid-catalyzed removal.[13]
Stability Profile & Deprotection Mechanism
The Boc group is stable to a wide range of nucleophiles, bases, and reductive conditions.[13] Its key feature is its lability to acid. The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[14] The carbamic acid rapidly decomposes into carbon dioxide and the free amine.[14] The formation of the stable tert-butyl cation is the thermodynamic driving force for this reaction.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine
This protocol describes the general procedure for protecting a primary amine using di-tert-butyl dicarbonate (Boc₂O).
-
Reagents and Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)
-
-
Procedure:
-
Dissolve the amine (1.0 eq) and base (1.5 eq) in the chosen solvent at room temperature.
-
Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the Boc-protected amine.[14]
-
Protocol 2: Acidic Deprotection of a Boc-Protected Amine
This protocol details the standard procedure for removing a Boc group using trifluoroacetic acid (TFA).
-
Reagents and Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Boc-protected amine in DCM (e.g., 0.1 M solution).
-
Add an equal volume of TFA to the solution at room temperature. The reaction is often exothermic.[13]
-
Stir the mixture for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting material is consumed.[13]
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[13]
-
In-Depth Profile: Benzyloxycarbonyl (Cbz or Z) Group
Introduced by Bergmann and Zervas in 1932, the Cbz group was the first "modern" protecting group and remains a staple in organic synthesis.[4][15] It is valued for its stability to both acidic and basic conditions, providing an orthogonal protection strategy to Boc and Fmoc groups.[4]
Stability Profile & Deprotection Mechanism
The Cbz group is robust under most conditions except for catalytic hydrogenation.[4] The deprotection occurs via hydrogenolysis. The reaction involves a palladium catalyst (typically Pd on carbon) and a hydrogen source (like H₂ gas).[10] The catalyst facilitates the cleavage of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which, similar to the Boc deprotection intermediate, spontaneously decarboxylates to yield the free amine and carbon dioxide.[7]
References
- 1. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]
A Researcher's Guide to Coupling Reagents for Boc-Amino Diols: A Performance Comparison
For researchers, scientists, and drug development professionals, the selective N-acylation of Boc-amino diols presents a common yet critical challenge. The presence of hydroxyl groups necessitates a careful selection of coupling reagents to ensure high yields of the desired amide while minimizing side reactions, particularly O-acylation. This guide provides an objective comparison of the performance of several widely used coupling reagents in the context of Boc-amino diol acylation, supported by representative experimental data and detailed protocols.
The choice of an appropriate coupling reagent is paramount for the successful synthesis of complex molecules derived from Boc-amino diols. Factors such as reaction efficiency, prevention of side reactions like epimerization and O-acylation, and ease of workup are key considerations. This comparison focuses on four commonly employed classes of coupling reagents: aminium/uronium salts (HATU and HBTU), carbodiimides with additives (EDC/HOBt), and phosphonium salts (T3P).
Comparative Performance of Coupling Reagents
The following table summarizes the quantitative performance of different coupling reagents in the N-acylation of a model Boc-amino diol, Boc-L-serinol, with a standard carboxylic acid. The data is a composite of typical results reported in the literature and reflects the expected outcomes under optimized conditions.[1][2][3]
| Coupling Reagent | Additive | Typical Yield (%) | Product Purity (%) | O-acylation Side Product (%) | Racemization Risk | Key Considerations |
| HATU | None | >95 | >98 | <2 | Very Low | High efficiency and fast reaction times, especially for sterically hindered substrates.[4] |
| HBTU | HOBt | ~90 | ~95 | <5 | Low | A cost-effective alternative to HATU, though slightly less reactive.[4] Potential for guanidinylation of the amine if used in excess. |
| EDC | HOBt | 80-90 | ~90 | 5-10 | Low to Moderate | Water-soluble byproducts simplify workup.[5] May require longer reaction times. |
| T3P | None | >90 | >97 | <3 | Very Low | Excellent at suppressing racemization.[6] Byproducts are water-soluble, allowing for easy purification. |
Experimental Workflow and Signaling Pathways
The general workflow for the coupling of a carboxylic acid to a Boc-amino diol is depicted below. The process involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack of the amine group of the Boc-amino diol to form the amide bond.
References
Safety Operating Guide
Proper Disposal of (S)-(-)-2-(Boc-amino)-1,4-butanediol: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of (S)-(-)-2-(Boc-amino)-1,4-butanediol, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat should be worn.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes key hazard and disposal information based on data for 1,4-butanediol, a structurally related compound. This information should be used as a conservative guide for handling this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed | Safety Data Sheet for 1,4-Butanediol[1][2] |
| Signal Word | Warning | Safety Data Sheet for 1,4-Butanediol[1][2] |
| Precautionary Statements | P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | Safety Data Sheet for 1,4-Butanediol[1][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound should be treated as a hazardous waste procedure unless confirmed otherwise by your institution's environmental health and safety (EHS) office.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Segregate this waste from other waste streams such as non-hazardous waste, sharps, and biological waste.[4]
-
Specifically, avoid mixing it with incompatible materials. Based on the components, this includes strong oxidizing agents and acids which could react with the butanediol moiety or cleave the Boc-protecting group, respectively.[5][6][7]
2. Waste Collection and Storage:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The container should have a secure screw-top cap.[8][9]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][9] Ensure the container is kept closed except when adding waste.[9][10]
3. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, should be placed in the designated hazardous waste container.
-
For grossly contaminated items, double-bagging may be necessary to prevent leakage.
4. Empty Container Disposal:
-
An "empty" container that held this compound must be properly decontaminated before being disposed of as non-hazardous trash.[10]
-
Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect the rinsate as hazardous waste and add it to your designated liquid waste container.[10]
-
After triple rinsing, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.[10]
5. Arranging for Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policy), arrange for its collection by your institution's EHS or hazardous waste management team.[9][10]
-
Complete any required waste pickup forms, providing accurate information about the contents of the container.
Important Considerations:
-
NEVER dispose of this compound down the drain.[10] The environmental impact and potential for reaction with other chemicals in the drainage system are unknown.
-
NEVER dispose of this chemical by evaporation in a fume hood.[10]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. carlroth.com [carlroth.com]
- 3. scribd.com [scribd.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. echemi.com [echemi.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Double BOC protection selective removal method [en.highfine.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Navigating the Safe Handling of (S)-(-)-2-(Boc-amino)-1,4-butanediol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (S)-(-)-2-(Boc-amino)-1,4-butanediol, a key reagent in various synthetic applications. Adherence to these operational and disposal plans is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate personal protective equipment with effective engineering controls, is crucial when working with this compound. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a splash hazard. | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant nitrile gloves. Gloves should be inspected before use and changed immediately if contaminated. | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | A standard laboratory coat, kept fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 respirator or higher is necessary. | Minimizes the risk of respiratory irritation from inhaling fine particles.[3] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Engineering Controls:
All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory to minimize inhalation exposure.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures both safety and the integrity of the compound.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use a clean, dedicated spatula and weighing paper for the transfer.
2. Dissolving and Reaction Setup:
-
When dissolving the solid, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Keep the reaction vessel covered to the extent possible to minimize the release of any potential vapors.
3. Post-Reaction Work-up and Purification:
-
Quench reactions carefully, especially if exothermic processes are anticipated.
-
During extraction and washing steps, vent separatory funnels frequently and away from the face.
-
For purification via chromatography, ensure the column is packed and run in a well-ventilated area.
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
The recommended storage temperature is typically between 2-8°C.
Disposal Plan: A Clear Path for Waste Management
Proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. It should be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealable container for solid waste of this compound.
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a separate, labeled hazardous waste bag.
-
Do not mix this waste stream with other incompatible chemical waste.
2. Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the rinse solvent as hazardous waste in a designated, labeled container.
-
After the initial solvent rinse, glassware can be washed with soap and water.
3. Disposal of Unused or Expired Material:
-
Unused or expired this compound must be disposed of as hazardous chemical waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
4. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's licensed chemical waste disposal service.
-
Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Ventilate the area and wash the spill site after the material has been removed.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. mpfs.io [mpfs.io]
- 5. media.erapol.com.au [media.erapol.com.au]
- 6. talentchemicals.com [talentchemicals.com]
- 7. bloomtechz.com [bloomtechz.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
